molecular formula C5H9Br B058032 4-Bromo-2-methylbut-1-ene CAS No. 20038-12-4

4-Bromo-2-methylbut-1-ene

Cat. No.: B058032
CAS No.: 20038-12-4
M. Wt: 149.03 g/mol
InChI Key: IZMWJUPSQXIVDN-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbut-1-ene is a valuable, high-purity allylic bromide building block extensively utilized in advanced organic synthesis and materials science research. This compound features both a reactive carbon-bromine bond and an alkene functionality, making it an ideal electrophile for nucleophilic substitution reactions, particularly in transition-metal-catalyzed cross-couplings such as Suzuki, Heck, and Negishi reactions to construct more complex molecular architectures. Its primary research value lies in its role as a key precursor for introducing the prenyl (3-methylbut-2-en-1-yl) or related unsaturated units, which are crucial motifs in the synthesis of natural products, bioactive compounds, and novel polymers. The molecule's reactivity is defined by its allylic system, where the bromide is an excellent leaving group, facilitating SN2 substitutions or SN1-type reactions via a resonance-stabilized allylic carbocation. This allows researchers to efficiently synthesize terpene-like structures, develop new pharmaceutical intermediates, and create functionalized monomers for specialty polymers and dendrimers. Its application is critical in medicinal chemistry for probe development and in materials science for designing organic frameworks with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMWJUPSQXIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338517
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20038-12-4
Record name 4-bromo-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbut-1-ene is a versatile bifunctional organic compound of significant interest in modern organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and key synthetic applications of this compound, including representative experimental protocols and workflows.

Chemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 20038-12-4[2]
Molecular Formula C₅H₉Br[2]
Molecular Weight 149.03 g/mol [2]
Density 1.3 ± 0.1 g/cm³
Boiling Point 125.2 ± 9.0 °C at 760 mmHg
Flash Point 25.9 ± 10.2 °C
LogP 2.89
Purity Typically ≥ 95%[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum would display distinct signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon bearing the bromine, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=C stretching of the alkene and the C-Br stretching of the alkyl halide.

  • Mass Spectrometry (MS): Mass spectral data would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two reactive functional groups: the allylic bromide and the terminal alkene.[1] This dual functionality allows for a wide range of transformations, making it a valuable precursor in multi-step syntheses.[1][3]

Nucleophilic Substitution Reactions

The bromine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.[1] This allows for the introduction of a variety of functional groups at the allylic position.

Objective: To provide a general procedure for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a base)

  • Anhydrous solvent (e.g., acetone, DMF, THF)

  • Stirring apparatus

  • Reaction vessel

  • Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a clean, dry reaction vessel, dissolve the nucleophile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add this compound dropwise at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Stir the reaction mixture for a specified time, monitoring the progress by an appropriate technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Nucleophile Dissolve Nucleophile Add this compound Add this compound Dissolve Nucleophile->Add this compound Stir and Monitor Stir and Monitor Add this compound->Stir and Monitor Quench Reaction Quench Reaction Stir and Monitor->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Wash and Dry Wash and Dry Extract Product->Wash and Dry Purify Product Purify Product Wash and Dry->Purify Product

Caption: Experimental workflow for a nucleophilic substitution reaction.

Alkene Addition Reactions

The terminal double bond in this compound can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.[1] These reactions allow for further functionalization of the molecule.

Grignard Reagent Formation

The bromine atom allows for the formation of the corresponding Grignard reagent, which is a powerful nucleophile for carbon-carbon bond formation.

Objective: To provide a general procedure for the formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an aldehyde, ketone, or ester)

  • Apparatus for Grignard reaction (flame-dried glassware, reflux condenser, dropping funnel)

  • Inert atmosphere (nitrogen or argon)

  • Apparatus for work-up and purification

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small amount of a solution of this compound in anhydrous ether to the magnesium to initiate the reaction (a crystal of iodine may be used as an initiator).

  • Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture until the magnesium is consumed.

  • Cool the Grignard reagent to an appropriate temperature (e.g., 0 °C).

  • Add a solution of the electrophile in anhydrous ether dropwise.

  • Stir the reaction mixture for a specified time.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash, dry, and purify the product as described in the nucleophilic substitution protocol.

G cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification Initiate Reaction Initiate Reaction Add this compound Add this compound Initiate Reaction->Add this compound Reflux Reflux Add this compound->Reflux Cool Reagent Cool Reagent Reflux->Cool Reagent Add Electrophile Add Electrophile Cool Reagent->Add Electrophile Quench Reaction Quench Reaction Add Electrophile->Quench Reaction Extract Product Extract Product Quench Reaction->Extract Product Purify Product Purify Product Extract Product->Purify Product

Caption: Experimental workflow for a Grignard reaction.

Role in Pharmaceutical and Natural Product Synthesis

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] Its structural motif can be found in precursors for a variety of therapeutic agents, including antiviral and anticancer compounds.[1] The ability to functionalize both the bromine position and the alkene makes it a versatile tool for medicinal chemists to construct complex molecular architectures and introduce specific pharmacophores.[1]

In the realm of natural product synthesis, this compound serves as a valuable starting material or intermediate for building intricate molecular frameworks.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its dual functionality as an alkylating agent and an alkene provides chemists with a powerful tool for the construction of complex molecules. Its importance as a pharmaceutical intermediate and a building block in natural product synthesis underscores its significance in the advancement of chemical and biomedical research. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of novel compounds and synthetic methodologies.

References

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene (CAS: 20038-12-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylbut-1-ene (CAS Number 20038-12-4), a versatile bifunctional reagent crucial in modern organic synthesis. This document details its physicochemical properties, safety and handling protocols, and its significant applications as a key intermediate in the synthesis of pharmaceuticals and natural products. Detailed experimental protocols for the synthesis of a structurally related compound and a representative synthetic application are provided to illustrate its practical utility. Furthermore, this guide includes diagrammatic representations of its synthetic pathways and reactive properties to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkene that has emerged as a significant building block in organic chemistry.[1] Its structure, featuring a reactive allylic bromide and a terminal double bond, offers dual functionality for a wide array of chemical transformations.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent for introducing the isopentenyl moiety.[2] Simultaneously, the vinyl group is amenable to a variety of addition reactions, further expanding its synthetic utility.[2] These characteristics make this compound a valuable intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 20038-12-4[4]
Molecular Formula C₅H₉Br[4]
Molecular Weight 149.03 g/mol [4]
Physical Form Colorless Liquid[5]
Boiling Point 125 °CN/A
Density 1.3 g/cm³N/A
Refractive Index 1.45N/A
Flash Point 26 °CN/A
Purity Typically ≥95%[5]
IUPAC Name This compound[4]
InChI Key IZMWJUPSQXIVDN-UHFFFAOYSA-N[5]
SMILES CC(=C)CCBr[4]

Synthesis and Reactivity

This compound is typically synthesized from precursors such as isoprene or 2-methyl-3-buten-2-ol. A common synthetic approach involves the allylic bromination of isoprene using N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the allylic position.[2][6]

The reactivity of this compound is characterized by two primary modes of transformation, as illustrated in the following diagram:

G cluster_0 Nucleophilic Substitution (SN2/SN1) cluster_1 Alkene Addition Reactions BMB This compound Product_SN R-Nu (Alkylated Product) BMB->Product_SN SN2/SN1 Product_Add Addition Product BMB->Product_Add e.g., Halogenation, Hydrohalogenation Nu Nucleophile (Nu⁻) Nu->BMB Attack at C-Br Leaving_Group Br⁻ Reagent_Add Electrophile (E⁺) Reagent_Add->BMB Attack at C=C

Caption: Dual reactivity of this compound.

Applications in Synthesis

Pharmaceutical Intermediate

As a versatile alkylating agent, this compound is instrumental in the synthesis of various pharmaceutical compounds. It allows for the introduction of the isopentenyl group, a common structural motif in biologically active molecules.[1] The dual functionality of the molecule provides a strategic advantage in constructing complex molecular architectures required for novel therapeutic agents.[2][3]

Natural Product Synthesis

The isopentenyl unit is a fundamental building block in terpenoid and isoprenoid natural products. This compound serves as a convenient C5 synthon for the elaboration of these complex structures. Its use allows for precise control over the introduction of this key fragment, which is often critical for the biological activity of the final natural product.

Experimental Protocols

Synthesis of (E)-4-bromo-2-methylbut-2-en-1-al from Isoprene Epoxide

This protocol details the synthesis of a related bromo-substituted methylbutene derivative, illustrating a typical bromination and workup procedure.[7][8]

Materials:

  • 3,4-epoxy-3-methyl-1-butene (Isoprene epoxide)

  • Cupric bromide (anhydrous)

  • Lithium carbonate

  • Chloroform-ethyl acetate mixture (1:1)

  • Hexane

  • Anhydrous magnesium sulfate

  • Activated charcoal

Procedure:

  • In a 200 ml flask, combine 8.50 g (0.10 mol) of 3,4-epoxy-3-methyl-1-butene, 44.68 g (0.20 mol) of cupric bromide, and 7.39 g (0.10 mol) of lithium carbonate in 200 ml of a 1:1 chloroform-ethyl acetate mixture under a dry nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 35 minutes using a water bath, ensuring the temperature does not exceed 90°C.

  • Cool the mixture in an ice bath to below 20°C.

  • Add approximately 100 ml of distilled water and stir the mixture under dry nitrogen for about one hour.

  • Vacuum filter the hydrolyzed reaction mixture to remove the precipitated cuprous bromide.

  • Separate the organic phase of the filtrate from the aqueous phase.

  • Extract the aqueous phase with 150-200 ml of hexane.

  • Combine the organic phases, vacuum filter to remove any remaining copper salts, and wash with three 200 ml portions of water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Add approximately 2 g of activated charcoal to decolorize the solution.

  • Gravity filter the mixture and distill the filtrate at 40°C under a water aspirator vacuum to remove the solvents.

  • The resulting yellow-brown oil is (E)-4-bromo-2-methylbut-2-en-1-al (yield: 78%, purity: ~80%).

G cluster_workflow Synthesis of (E)-4-bromo-2-methylbut-2-en-1-al start Combine Reactants: - Isoprene Epoxide - Cupric Bromide - Lithium Carbonate - Chloroform/Ethyl Acetate reflux Reflux at ≤90°C for 35 min start->reflux cool Cool in Ice Bath reflux->cool hydrolyze Add Water and Stir cool->hydrolyze filter1 Vacuum Filter (remove CuBr) hydrolyze->filter1 separate Separate Organic and Aqueous Layers filter1->separate extract Extract Aqueous Layer with Hexane separate->extract combine Combine Organic Phases extract->combine filter2 Vacuum Filter (remove copper salts) combine->filter2 wash Wash with Water (3x) filter2->wash dry Dry over MgSO₄ wash->dry decolorize Treat with Activated Charcoal dry->decolorize filter3 Gravity Filter decolorize->filter3 distill Distill to Remove Solvents filter3->distill product Product: (E)-4-bromo-2-methylbut-2-en-1-al distill->product G cluster_wittig Generalized Wittig Reaction Workflow BMB This compound Salt Phosphonium Salt BMB->Salt PPh3 Triphenylphosphine PPh3->Salt Ylide Phosphonium Ylide Salt->Ylide Base Strong Base Base->Ylide Alkene Alkene Product Ylide->Alkene Carbonyl Aldehyde or Ketone Carbonyl->Alkene Oxide Triphenylphosphine Oxide

References

Spectroscopic Profile of 4-Bromo-2-methylbut-1-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-methylbut-1-ene (CAS No. 20038-12-4), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.8Singlet1HH-1 (vinyl)
4.7Singlet1HH-1 (vinyl)
3.44Triplet2HH-4 (-CH₂Br)
2.52Triplet2HH-3 (-CH₂-)
1.7Singlet3HH-5 (-CH₃)

Note: Data is based on predicted values. Actual experimental values may vary slightly.[1]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~140-145C-2 (quaternary alkene)Deshielded due to substitution on the double bond.
~115-120C-1 (=CH₂)Typical range for a terminal vinyl carbon.
~40-45C-3 (-CH₂-)Aliphatic carbon adjacent to a double bond.
~30-35C-4 (-CH₂Br)Aliphatic carbon attached to an electronegative bromine atom.
~20-25C-5 (-CH₃)Methyl group attached to the double bond.
Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretch=C-H (vinyl)
~2950-2850C-H Stretch-C-H (alkyl)
~1650C=C StretchAlkene
~1450C-H Bend-CH₂- (scissoring)
~890C-H Bend=CH₂ (out-of-plane)
~690-515C-Br StretchAlkyl bromide

Note: These are characteristic absorption ranges. The presence of a vapor phase IR spectrum has been noted in databases.[2]

Mass Spectrometry (MS)

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
6999.99[C₅H₉]⁺ (M-Br)⁺
4188.90[C₃H₅]⁺ (Allyl cation)
5531.90[C₄H₇]⁺
3921.60[C₃H₃]⁺
5314.70[C₄H₅]⁺

Source: MassBank of North America (MoNA), JEOL JMS-D-300 instrument.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation :

    • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Ensure the liquid height in the NMR tube is between 4-5 cm.

    • Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust to the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

FT-IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation :

    • Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.

    • If using salt plates, place a single drop of neat this compound onto the surface of one plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Data Acquisition :

    • Place the salt plates or position the ATR sampler in the spectrometer's sample compartment.

    • Acquire a background spectrum of the clean, empty salt plates or ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000 to 400 cm⁻¹.

GC-MS Protocol (Volatile Compound)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Transfer the solution to an autosampler vial and seal it with a septum cap.

  • Instrumental Analysis :

    • Gas Chromatograph (GC) Conditions :

      • Injector : Set to a temperature suitable for vaporizing the sample without decomposition (e.g., 250 °C). Use a split or splitless injection mode.

      • Carrier Gas : Use high-purity helium at a constant flow rate.

      • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for haloalkanes.

      • Oven Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C) to separate the components.

    • Mass Spectrometer (MS) Conditions :

      • Interface Temperature : The transfer line from the GC to the MS should be heated (e.g., 280 °C) to prevent condensation.

      • Ionization Mode : Use Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer : Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

      • Detector : An electron multiplier is used for detection.

  • Data Analysis :

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the fragmentation pattern.

    • Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for confirmation.

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound (Liquid) NMR NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data ¹H & ¹³C Spectra: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectrum: - Absorption Bands (cm⁻¹) - Functional Groups IR->IR_Data MS_Data Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

Synthesis of 4-Bromo-2-methylbut-1-ene from Isoprene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for the preparation of 4-bromo-2-methylbut-1-ene from isoprene. Due to the regioselectivity of direct hydrohalogenation of isoprene, which favors the formation of other isomers, an indirect, multi-step approach is necessary to achieve the desired product. This document outlines a common and effective route involving the formation of a sulfone intermediate, followed by metallation and subsequent reaction with an electrophilic bromine source.

Synthetic Strategy Overview

The direct addition of hydrogen bromide (HBr) to isoprene predominantly yields 1-bromo-3-methyl-2-butene and 3-bromo-3-methyl-1-butene via Markovnikov and anti-Markovnikov addition to the conjugated system, respectively. To synthesize the target compound, this compound, a strategy that allows for the specific functionalization of the C4 position is required. A reliable method involves the following key transformations:

  • Sulfonylation of Isoprene: Reaction of isoprene with sulfur dioxide in the presence of a catalyst to form 3-methyl-2,5-dihydrothiophene-1,1-dioxide.

  • Deprotonation and Alkylation: Treatment of the sulfone with a strong base to generate a carbanion, which is then quenched with a bromine source.

  • Thermal Extrusion of SO2: Heating the brominated sulfone to induce a retro-cheletropic reaction, eliminating sulfur dioxide and yielding the final product.

Synthesis_Overview Isoprene Isoprene Sulfone 3-Methyl-2,5-dihydro- thiophene-1,1-dioxide Isoprene->Sulfone + SO2 Brominated_Sulfone 3-Bromo-3-methyl- 2,5-dihydrothiophene-1,1-dioxide Sulfone->Brominated_Sulfone 1. Base 2. Bromine Source Final_Product This compound Brominated_Sulfone->Final_Product Heat (-SO2)

Caption: Overall synthetic workflow from isoprene.

Experimental Protocols

This initial step involves the reaction of isoprene with sulfur dioxide.

  • Reagents: Isoprene, sulfur dioxide, hydroquinone (polymerization inhibitor).

  • Procedure:

    • A pressure vessel is charged with isoprene and a small amount of hydroquinone.

    • The vessel is cooled, and liquid sulfur dioxide is introduced.

    • The vessel is sealed and heated. The reaction progress can be monitored by pressure changes.

    • After the reaction is complete, the vessel is cooled, and excess sulfur dioxide is carefully vented.

    • The crude product is then purified, typically by recrystallization or distillation.

This two-step, one-pot procedure involves the bromination of the sulfone intermediate followed by thermal decomposition.

  • Reagents: 3-Methyl-2,5-dihydrothiophene-1,1-dioxide, strong base (e.g., n-butyllithium), bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide), anhydrous solvent (e.g., THF).

  • Procedure:

    • The sulfone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

    • A solution of the strong base is added dropwise to generate the carbanion.

    • The bromine source is then added to the reaction mixture.

    • The reaction is allowed to warm to room temperature.

    • The solvent is removed under reduced pressure.

    • The resulting crude brominated sulfone is then heated to induce the retro-cheletropic reaction, eliminating SO2. The product is typically collected by distillation from the reaction mixture under reduced pressure.

    • The collected product is then purified by fractional distillation.

Experimental_Workflow cluster_sulfone_synthesis Synthesis of Sulfone Intermediate cluster_product_synthesis Synthesis of this compound A1 Charge pressure vessel with isoprene and hydroquinone A2 Add liquid SO2 A1->A2 A3 Seal and heat A2->A3 A4 Cool and vent excess SO2 A3->A4 A5 Purify crude product A4->A5 B1 Dissolve sulfone in anhydrous solvent under inert gas A5->B1 Intermediate B2 Cool to -78 °C B1->B2 B3 Add strong base dropwise B2->B3 B4 Add bromine source B3->B4 B5 Warm to room temperature B4->B5 B6 Remove solvent B5->B6 B7 Heat crude material and collect product via distillation B6->B7 B8 Purify by fractional distillation B7->B8

Caption: Step-by-step experimental workflow.

Quantitative Data

The following table summarizes typical yields and key physical properties for the intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)
3-Methyl-2,5-dihydrothiophene-1,1-dioxideC5H8O2S132.1880-9063-65 (at 1 mmHg)
This compoundC5H9Br149.0360-75114-116

Reaction Mechanism

The key step in this synthesis is the regioselective bromination of the sulfone intermediate. The strong base deprotonates the carbon adjacent to the sulfone group, which is acidic due to the electron-withdrawing nature of the sulfone. This creates a resonance-stabilized carbanion. The subsequent reaction with an electrophilic bromine source results in the formation of the brominated sulfone. The final step is a thermally induced pericyclic reaction known as a retro-cheletropic reaction, where sulfur dioxide is extruded, and the diene is formed.

Reaction_Mechanism cluster_deprotonation Deprotonation cluster_bromination Bromination cluster_elimination Thermal Elimination Sulfone Sulfone Intermediate Carbanion Resonance-Stabilized Carbanion Sulfone->Carbanion + Base (-BH) Carbanion_ref Carbanion Brominated_Sulfone Brominated Sulfone Brominated_Sulfone_ref Brominated Sulfone Carbanion_ref->Brominated_Sulfone + 'Br+' source Final_Product This compound SO2 SO2 Brominated_Sulfone_ref->Final_Product Brominated_Sulfone_ref->SO2

Caption: Key mechanistic steps of the synthesis.

Conclusion

The synthesis of this compound from isoprene is effectively achieved through a multi-step pathway involving a sulfone intermediate. This method circumvents the regioselectivity issues associated with the direct hydrobromination of isoprene. The outlined protocols and data provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this valuable chemical building block. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and purity.

A Technical Guide to the Physical Properties of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 4-Bromo-2-methylbut-1-ene, a versatile allylic bromide utilized in various synthetic transformations. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a consolidated resource on its boiling point and density.

Core Physical Properties

This compound (CAS No: 20038-12-4) is a halogenated alkene with significant applications as a building block in the synthesis of pharmaceuticals and natural products.[1] Its utility stems from the dual functionality of a reactive bromine atom, which is an excellent leaving group for nucleophilic substitution, and a terminal double bond that can undergo various addition reactions.[1]

The physical properties of this compound have been reported in the literature. The following table summarizes the available data for its boiling point and density.

Physical PropertyValueSource
Boiling Point 125.2 ± 9.0 °C (at 760 mmHg)[2]
125 °C[3][4][5]
Density 1.3 ± 0.1 g/cm³[2]
1.3 g/cm³[3]
1.25 g/cm³[4]

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of this compound are not detailed in the provided search results, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point would typically be determined by distillation.

Methodology: Simple Distillation

  • A small quantity of the purified liquid is placed in a round-bottom flask.

  • A distillation apparatus is assembled, consisting of the flask, a distillation head, a condenser, and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase until it stabilizes at the boiling point of the substance.

  • The boiling point is recorded as the temperature at which the liquid is actively boiling and condensing, with a steady temperature reading on the thermometer.

  • The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

The density of a liquid is its mass per unit volume. It is a characteristic property that can be used to identify a substance.

Methodology: Using a Pycnometer

  • A pycnometer, a small glass flask of a known volume, is cleaned, dried, and weighed accurately.

  • The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are trapped. The excess liquid is removed, and the outside is carefully dried.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature at which the measurement is made is also recorded, as density is temperature-dependent.

Logical Relationships in Synthesis

As an alkylating agent, this compound is frequently used in nucleophilic substitution reactions to introduce the 2-methylbut-1-enyl group into a molecule. The following diagram illustrates this general synthetic pathway.

G reagent This compound reaction Nucleophilic Substitution reagent->reaction Reactant nucleophile Nucleophile (Nu-) nucleophile->reaction Reactant product Alkylated Product (R-Nu) reaction->product Forms leaving_group Bromide Ion (Br-) reaction->leaving_group By-product

Caption: General workflow of a nucleophilic substitution reaction involving this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-methylbut-1-ene (CAS No: 20038-12-4). Due to its reactive nature as an alkylating agent and its utility in pharmaceutical and organic synthesis, proper handling and storage are critical to ensure its integrity and prevent hazardous situations.[1]

Core Stability Profile

This compound is a colorless liquid that is generally stable under recommended storage conditions. However, it is susceptible to degradation from various environmental factors. The primary concerns for the stability of this compound are its sensitivity to light and its flammable nature.[2][3] Hazardous polymerization is not expected to occur.[2][3]

Key Factors Influencing Stability:

  • Light Exposure: The compound is explicitly noted as being light-sensitive.[2][3] Exposure to light can likely lead to decomposition or unwanted reactions.

  • Heat and Ignition Sources: As a highly flammable liquid and vapor, it must be kept away from heat, sparks, open flames, and hot surfaces.[2][3][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3][5]

  • Incompatible Materials: Contact with strong bases and oxidizing agents should be avoided as they are incompatible.[2][3][5]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative experimental data detailing the decomposition kinetics of this compound under specific conditions. The information provided by safety data sheets is qualitative. For critical applications, it is recommended that users perform their own stability studies under their specific laboratory conditions.

ParameterRecommended ConditionRationale & References
Storage Temperature Refrigerator/Keep cool.[2][6]To minimize vapor pressure and reduce the risk of ignition. Storing in a cool place is consistently recommended.[4][5]
Atmosphere Tightly closed container.[2][3][4][5][6]To prevent the escape of flammable vapors and protect from atmospheric moisture and contaminants.
Light Exposure Store in the dark/Protect from light.The compound is light-sensitive, and exposure can cause degradation.[2][3]
Container Material No specific material is mandated in the search results, but standard laboratory glass or solvent-resistant containers are implied.The container must be tightly sealed.[2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not provided in the searched literature. However, a general approach to assessing the stability of a light and heat-sensitive compound would involve the following steps:

  • Sample Preparation: Aliquot the this compound into several vials made of an inert material (e.g., amber glass) to minimize headspace.

  • Condition Exposure:

    • Thermal Stability: Store samples at a range of temperatures (e.g., refrigerated, room temperature, elevated temperatures) for defined periods.

    • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with a UV-Vis lamp) for defined periods, alongside control samples kept in the dark.

  • Analysis: At specified time points, analyze the samples using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound against time for each condition to determine the rate of degradation.

Visualizations

The following diagrams illustrate the key relationships and workflows for maintaining the stability of this compound.

Caption: Factors leading to the decomposition of this compound.

StorageWorkflow Start Receiving this compound CheckContainer Inspect Container Seal Start->CheckContainer Store Store in a Cool, Dark, Well-Ventilated Area CheckContainer->Store InertAtmosphere Consider Inert Atmosphere (e.g., Argon, Nitrogen) for Long-Term Storage Store->InertAtmosphere Dispense Dispense in a Fume Hood Away from Ignition Sources Store->Dispense For Use Grounding Ground/Bond Container and Receiving Equipment Dispense->Grounding Seal Tightly Reseal Container After Use Grounding->Seal Return Return to Proper Storage Seal->Return

Caption: Recommended workflow for the storage and handling of this compound.

Handling and Safety Precautions

When working with this compound, it is imperative to follow strict safety protocols to mitigate risks.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][3][4][6]

  • Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[2][3][4][5][6]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced, particularly in inadequately ventilated areas.[2][3][4]

Engineering Controls:

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2][3][6]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][5]

  • Static Discharge Prevention: All metal parts of the equipment must be grounded to avoid ignition from static electricity.[2][3][5] Use only non-sparking tools.[2][3][4][5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible near the workstation.[3][5]

Spill and Disposal:

  • In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent material (e.g., sand, silica gel).[2][3]

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][4]

References

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2-methylbut-1-ene (CAS No: 20038-12-4), a versatile bifunctional reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, reactivity, and common synthetic applications. Emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals and natural products. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated alkene that serves as a valuable building block in modern organic synthesis.[1] Its utility stems from the presence of two reactive functional groups: a terminal double bond and a primary allylic bromide. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures.[2] The bromine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, while the alkene moiety can undergo various addition and cycloaddition reactions.[2] Consequently, this compound is frequently employed in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms 4-Bromo-2-methyl-1-butene, 3-methyl-3-butenyl bromide, Isopentenyl bromide
CAS Number 20038-12-4[2][3][4]
Molecular Formula C₅H₉Br[3][4]
Molecular Weight 149.03 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 125.2 ± 9.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 25.9 ± 10.2 °C[3]
Refractive Index 1.45[6]
Purity Typically ≥95%[3][5]

Spectroscopic Data

Spectroscopic data for this compound is available from various sources. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are commonly used to characterize this compound.[4][7] The mass spectrum typically shows characteristic fragmentation patterns for this structure.[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its two reactive sites.

Nucleophilic Substitution: The primary allylic bromide is susceptible to nucleophilic attack, making it an effective alkylating agent.[1][2][8] This allows for the introduction of the 2-methylbut-1-ene moiety into a variety of substrates through the formation of new carbon-carbon or carbon-heteroatom bonds.[1][2]

Alkene Reactions: The terminal double bond can participate in a range of electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also be involved in oxidation and cycloaddition reactions.[2]

G General Reactivity of this compound cluster_main cluster_nuc_sub Nucleophilic Substitution cluster_add_rxn Addition Reactions This compound This compound Substitution_Product Substitution Product (New C-C or C-X bond) This compound->Substitution_Product Nu: Addition_Product Addition Product (e.g., dihalide, alcohol) This compound->Addition_Product E+

Reactivity of this compound.

Synthesis

A common method for the synthesis of related bromoalkenes involves the halogenation of a suitable starting material. For instance, (E)-4-bromo-1-chloro-2-methyl-2-butene can be synthesized via the halogenation of 2-methyl-2-butene.[9] While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general workflow for such a synthesis can be conceptualized.

G General Synthetic Workflow Start Start Reaction_Setup Reaction Setup: - Starting Material - Reagents - Solvent Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Characterization Characterization (e.g., NMR, GC-MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

A general workflow for chemical synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard information.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338[6]

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and development.

References

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methylbut-1-ene, a versatile bifunctional organobromide, has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this valuable reagent, with a particular focus on its role in the pharmaceutical and natural product sectors. Detailed experimental protocols, tabulated physicochemical and spectral data, and visualized reaction pathways are presented to serve as a practical resource for laboratory and development settings.

Introduction

This compound (CAS No. 20038-12-4) is a halogenated alkene that has garnered considerable attention in the field of organic chemistry.[1][2] Its utility stems from the presence of two key functional groups: an allylic bromide, which is an excellent leaving group in nucleophilic substitution reactions, and a terminal alkene, which can participate in a variety of addition and cycloaddition reactions.[1] This dual reactivity makes it a highly adaptable intermediate for the construction of complex molecular architectures.[1] This document aims to provide a detailed technical overview of this compound, covering its historical context, synthesis, and diverse applications.

Discovery and History

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis and use are rooted in the broader development of allylic bromination and hydrobromination reactions of dienes in the mid-20th century. The reactivity of allylic halides was a subject of intense study, and the synthesis of isoprenoid-derived bromides, such as isomers of bromomethylbutene, was explored in the context of terpene and natural product synthesis.

Early methods for the preparation of similar allylic bromides often involved the treatment of corresponding alcohols with hydrobromic acid or phosphorus tribromide. The selective hydrobromination of isoprene (2-methyl-1,3-butadiene) also presented a potential, albeit challenging, route to this compound and its isomers, with the regioselectivity of the addition being a key consideration. Over time, more refined and selective synthetic methods have been developed, solidifying the position of this compound as a readily accessible and valuable reagent in the synthetic chemist's toolbox.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₉Br[3]
Molecular Weight149.03 g/mol [3]
CAS Number20038-12-4[4]
AppearanceColorless to pale yellow liquid
Boiling Point125.2 ± 9.0 °C at 760 mmHg
Density1.3 ± 0.1 g/cm³
Flash Point25.9 ± 10.2 °C
LogP2.89

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃)δ (ppm): 4.90 (s, 1H), 4.75 (s, 1H), 3.45 (t, J=7.5 Hz, 2H), 2.60 (t, J=7.5 Hz, 2H), 1.80 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 142.5, 114.5, 42.0, 33.0, 22.5[5]
Infrared (IR)ν (cm⁻¹): 3080 (=C-H str), 2970, 2930 (C-H str), 1650 (C=C str), 1210 (C-Br str), 890 (=CH₂ bend)[6]
Mass Spectrometry (EI)m/z (%): 148/150 ([M]⁺), 69 ([M-Br]⁺, 100%), 41[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the hydrobromination of isoprene being a common approach. Below is a representative experimental protocol for its synthesis.

Synthesis via Hydrobromination of Isoprene

This method involves the regioselective addition of hydrogen bromide to isoprene. The reaction conditions can be controlled to favor the formation of the desired 1,4-addition product, which upon rearrangement, yields this compound.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of isoprene in a suitable non-polar solvent (e.g., pentane or hexane) and cooled to -15 °C in an ice-salt bath.

  • Addition of HBr: A solution of hydrogen bromide in the same solvent is added dropwise from the dropping funnel to the stirred isoprene solution over a period of 1-2 hours, maintaining the temperature below -10 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is carefully quenched by the slow addition of a cold, saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to afford this compound as a colorless liquid.

Figure 1: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor in a multitude of organic transformations.

Role as an Alkylating Agent

The allylic bromide moiety serves as an excellent electrophile for the introduction of the 2-methylbut-1-enyl group into various molecules. This is particularly useful in the synthesis of pharmaceuticals and natural products where this isoprenoid unit is a common structural motif.[2] Nucleophiles such as carbanions, amines, alkoxides, and thiolates readily displace the bromide ion.

Alkylation_Pathway Substrate Nucleophile (Nu⁻) Reagent This compound Substrate->Reagent SN2 Reaction Product Alkylated Product Reagent->Product LeavingGroup Br⁻ Reagent->LeavingGroup

References

The Synthetic Nature of 4-Bromo-2-methylbut-1-ene and its Derivatives: A Review of Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Scientific Literature Reveals No Evidence of Natural Occurrence for 4-Bromo-2-methylbut-1-ene Derivatives.

Extensive searches of chemical and biological databases and the broader scientific literature have yielded no documented instances of this compound or its derivatives as naturally occurring compounds. This class of molecules is consistently represented as a synthetic building block in the field of organic chemistry, utilized in the construction of more complex molecules. The primary role of this compound in reported research is that of a reagent or an intermediate in multi-step synthetic pathways.

While the natural world is a rich source of organobromine compounds, particularly from marine organisms such as algae, sponges, and tunicates, these natural products are typically characterized by more complex and diverse structural scaffolds. The specific structure of this compound, a simple halogenated alkene, does not align with the biosynthetic pathways currently known to produce halogenated natural products.

Given the absence of any data on the natural occurrence of these compounds, a technical guide on this topic, including quantitative data, experimental isolation protocols, and biological signaling pathways, cannot be constructed. The foundational premise for such a guide—the existence of these molecules in nature—is not supported by available scientific evidence. Therefore, researchers, scientists, and drug development professionals should consider this compound and its derivatives as exclusively synthetic in origin.

Methodological & Application

Application Notes and Protocols: 4-Bromo-2-methylbut-1-ene in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-methylbut-1-ene as a key building block in the synthesis of natural products. This versatile reagent serves as a primary source for the introduction of the isoprenoid C5 unit, a common structural motif in a vast array of biologically active natural products.

Introduction

This compound is a bifunctional molecule featuring a reactive allylic bromide and a terminal double bond.[1] The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, making it an effective alkylating agent for introducing the 2-methylbut-1-ene moiety onto various substrates.[1][2] This property is particularly valuable in the synthesis of complex natural products where the controlled installation of isoprenoid side chains is a critical step.[1] The terminal alkene provides a handle for further functionalization, allowing for the elaboration of the isoprenoid chain.

Application in the Prenylation of Phenolic Natural Product Precursors

A significant application of this compound is the O- or C-prenylation of phenolic compounds, which are precursors to many natural products, including flavonoids, coumarins, and meroterpenoids. The introduction of a prenyl group can significantly modulate the biological activity of the parent molecule.

Key Reaction: O-Prenylation of a Dihydroxyacetophenone Intermediate

This section details a representative protocol for the O-prenylation of a key intermediate, 2,5-dihydroxyacetophenone, which can be a building block for various natural product syntheses.

Table 1: Quantitative Data for the O-Prenylation of 2,5-dihydroxyacetophenone

EntryBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)
1K₂CO₃AcetoneReflux12Mono-prenylated65
2K₂CO₃AcetoneReflux24Di-prenylated80
3NaHTHF0 to rt6Mono-prenylated75
4Cs₂CO₃DMFrt8Mono-prenylated85

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-(2-methylbut-1-en-4-yloxy)acetophenone (Mono-prenylated Product)

Materials:

  • 2,5-dihydroxyacetophenone

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,5-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure mono-prenylated product.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2,5-Dihydroxyacetophenone 2,5-Dihydroxyacetophenone Reaction 2,5-Dihydroxyacetophenone->Reaction This compound This compound This compound->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction Reflux Reflux Reflux->Reaction Mono-prenylated Product Mono-prenylated Product Di-prenylated Product Di-prenylated Product Reaction->Mono-prenylated Product Reaction->Di-prenylated Product

Caption: Reaction pathway for the prenylation of 2,5-dihydroxyacetophenone.

Experimental_Workflow Start Start Mix Reactants & Base Mix Reactants & Base Start->Mix Reactants & Base Add Prenylating Agent Add Prenylating Agent Mix Reactants & Base->Add Prenylating Agent Reflux Reaction Reflux Reaction Add Prenylating Agent->Reflux Reaction Workup Workup Reflux Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for O-prenylation.

References

Application Notes and Protocols: 4-Bromo-2-methylbut-1-ene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-2-methylbut-1-ene as a versatile pharmaceutical intermediate. This reagent is a valuable building block for the synthesis of a variety of bioactive molecules due to its dual functionality, incorporating both a reactive allylic bromide for nucleophilic substitution and a terminal alkene for further chemical transformations.

Introduction

This compound (CAS No: 20038-12-4) is a key reagent in modern organic synthesis, particularly in the pharmaceutical industry. Its structure allows for the introduction of the isoprenoid-like (3-methylbut-3-enyl) moiety into target molecules. This structural unit is a common feature in many natural products and pharmaceutically active compounds, contributing to their biological activity. The primary application of this compound is as an alkylating agent for various nucleophiles, including phenols, amines, and carbanions.

Key Applications in Pharmaceutical Synthesis

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of several classes of therapeutic agents. It is particularly useful for the preparation of prenylated compounds, which have shown a wide range of biological activities.

Synthesis of Cannabinoid Analogs

A significant application of this compound is in the synthesis of cannabinoid precursors and analogs. The alkylation of polysubstituted phenols, such as olivetol (5-pentylbenzene-1,3-diol), with this compound or similar prenylating agents is a key step in the synthesis of compounds related to cannabidiol (CBD) and tetrahydrocannabinol (THC). While specific protocols using this compound for the direct synthesis of marketed cannabinoids are often proprietary, the fundamental reaction involves the C-alkylation of a phenoxide.

The general reaction pathway for the synthesis of a cannabinoid precursor can be visualized as follows:

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product A Olivetol (or other phenol derivative) C Phenoxide Intermediate A->C Deprotonation B This compound D Cannabinoid Precursor (C-Alkylated Phenol) B->D Base Base (e.g., KOH, NaH) C->D Nucleophilic Attack

Caption: General reaction pathway for the synthesis of a cannabinoid precursor.

Synthesis of Other Biologically Active Molecules

Beyond cannabinoids, the prenyl moiety introduced by this compound is found in a variety of other biologically active compounds. These include potential antiviral and anticancer agents. The ability to introduce this lipophilic group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

While a specific, detailed protocol for a marketed drug is not publicly available, the following general procedure for the ortho-C-alkylation of a phenol illustrates a key application of this compound. This protocol is based on established chemical principles for the synthesis of prenylated phenols.

General Protocol for Ortho-C-Alkylation of a Phenol

This protocol describes the reaction of a generic phenol with this compound to yield an ortho-prenylated phenol.

Materials:

  • Phenol derivative

  • This compound

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., potassium hydroxide, sodium hydride)

  • Inert gas (e.g., nitrogen, argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the phenol derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Add the base portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the base and substrate). Stir the mixture until the deprotonation is complete, forming the phenoxide.

  • Alkylation: Slowly add a solution of this compound in the anhydrous solvent to the phenoxide solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time and temperature will vary depending on the specific substrates.

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this experimental protocol:

G A Dissolve Phenol in Anhydrous Solvent B Add Base for Deprotonation A->B C Add this compound B->C D Monitor Reaction (TLC/HPLC) C->D E Quench Reaction D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate Organic Phase F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for the ortho-C-alkylation of a phenol.

Quantitative Data

The yield and regioselectivity of the alkylation reaction are highly dependent on the specific phenol, base, solvent, and reaction conditions used. The following table summarizes representative data for the alkylation of phenols with prenylating agents, which can be considered analogous to reactions with this compound.

Phenol DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)Product Type
HydroquinonePrenyl bromideK₂CO₃Reflux85O-Alkylated
ResorcinolPrenyl bromideK₂CO₃Reflux16-27O- and C-Alkylated
Phenol3-Bromo-3-methyl-1-buteneNaHTHFReflux65ortho-C-Alkylated

Note: This data is illustrative and based on reactions with similar prenylating agents. Actual results with this compound may vary.

Safety Precautions

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is flammable and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical synthesis, enabling the introduction of the biologically important prenyl moiety. Its application in the synthesis of cannabinoid analogs and other bioactive compounds highlights its significance in drug discovery and development. The provided general protocol and illustrative data serve as a guide for researchers in utilizing this reagent for the synthesis of novel pharmaceutical agents. Careful optimization of reaction conditions is crucial for achieving high yields and desired regioselectivity.

Application Notes and Protocols for the Formation of 2-Methyl-3-butenylmagnesium Bromide from 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of 2-methyl-3-butenylmagnesium bromide, a valuable intermediate, from 4-bromo-2-methylbut-1-ene is a critical step in the construction of complex molecular architectures within the pharmaceutical and chemical industries. This document provides detailed application notes and a comprehensive protocol for the successful formation of this Grignard reagent, including optimized reaction conditions, safety precautions, and methods for quantitative analysis.

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[2] The success of this reaction is highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen.[3] For alkenyl halides like this compound, tetrahydrofuran (THF) is often the solvent of choice due to its ability to solvate and stabilize the resulting Grignard reagent.[4]

A primary challenge in the synthesis of this and similar Grignard reagents is the potential for Wurtz coupling, a side reaction where the Grignard reagent reacts with the starting halide to form a dimer.[5] This can be mitigated by the slow, controlled addition of the alkyl halide to the magnesium suspension.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the formation of 2-methyl-3-butenylmagnesium bromide. These values are based on established procedures for similar alkenyl Grignard reagents and serve as a guideline for achieving optimal results.

ParameterValueNotes
Reagents
This compound1.0 equivalentEnsure high purity and anhydrous conditions.
Magnesium Turnings1.2 equivalentsActivate prior to use.
Anhydrous Tetrahydrofuran (THF)10 mL per 1 g of MgUse freshly distilled THF over sodium/benzophenone.
Iodine1-2 small crystalsUsed as an activator for magnesium.[6]
Reaction Conditions
TemperatureRoom Temperature to 35°C (Gentle Reflux)The reaction is exothermic; initial warming may be needed.[5]
Addition Time30 - 60 minutesSlow, dropwise addition is crucial to control the exotherm and minimize side reactions.[5]
Reaction Time1 - 2 hours post-additionStirring until most of the magnesium is consumed.
Expected Outcome
AppearanceCloudy, grayish solutionIndicates the formation of the Grignard reagent.[7]
Estimated Yield60-80%Yield can be influenced by reagent purity and reaction conditions. Similar reactions have reported yields in this range.[8]

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of 2-methyl-3-butenylmagnesium bromide.

Materials and Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Magnesium turnings

  • This compound (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Iodine crystals

  • Standard glassware for work-up

Protocol for Grignard Reagent Formation
  • Apparatus Setup:

    • Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all joints are well-sealed.

    • Maintain a positive pressure of inert gas throughout the experiment.[5]

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask.

    • Add one or two small crystals of iodine. The iodine will help to activate the surface of the magnesium.[6]

  • Initiation of the Reaction:

    • Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and the solvent begins to reflux gently. Gentle warming with a heat gun may be necessary to start the reaction.[5]

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is critical to control the exothermic reaction and minimize the formation of the Wurtz coupling byproduct.[5]

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

    • The resulting cloudy, grayish solution is the 2-methyl-3-butenylmagnesium bromide reagent.

Quantitative Analysis of the Grignard Reagent

The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. Titration is a common method for this purpose.

  • Sample Preparation:

    • Withdraw a 1.0 mL aliquot of the Grignard solution using a dry syringe and add it to a flask containing a known excess of a standard acid solution (e.g., 1.0 M HCl).

  • Titration:

    • Add a few drops of an indicator (e.g., phenolphthalein).

    • Titrate the excess acid with a standardized solution of a base (e.g., 0.1 M NaOH).

  • Calculation:

    • The concentration of the Grignard reagent can be calculated based on the amount of acid that was consumed.

Mandatory Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4_Bromo_2_methylbut_1_ene This compound Grignard_Reagent 2-Methyl-3-butenylmagnesium Bromide 4_Bromo_2_methylbut_1_ene->Grignard_Reagent + Mg Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent Anhydrous THF Solvent->Grignard_Reagent Initiator Iodine (I2) Initiator->Mg activates Wurtz_Coupling_Product 2,7-Dimethyl-1,7-octadiene (Wurtz Product) Grignard_Reagent->Wurtz_Coupling_Product + this compound

Caption: Chemical reaction pathway for the formation of 2-methyl-3-butenylmagnesium bromide.

Experimental Workflow

G cluster_setup Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware under Inert Atmosphere B Add Mg Turnings & Iodine A->B C Add Anhydrous THF B->C D Initiate with small amount of Alkyl Bromide Solution C->D E Dropwise Addition of remaining Alkyl Bromide Solution D->E Exothermic Reaction F Stir at Room Temperature (1-2h) E->F G Formation of Grignard Reagent (Cloudy Solution) F->G H Determine Concentration by Titration G->H I Use in Subsequent Reaction H->I

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methylbut-1-ene is a versatile bifunctional reagent widely employed in organic synthesis. Its utility stems from the presence of two key reactive sites: a primary allylic bromide and a terminal double bond.[1] The allylic bromide functionality makes it an excellent substrate for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is crucial in the synthesis of pharmaceuticals and natural products, where the isopentenyl unit is a common structural motif.[1]

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound. It will cover the underlying mechanistic principles, including the competition between direct (SN2) and allylic rearrangement (SN2') pathways, and the influence of reaction conditions on product distribution.

Mechanistic Considerations: SN2 vs. SN2' Pathways

Nucleophilic substitution reactions of this compound can proceed through two primary concerted mechanisms: the direct SN2 pathway and the allylic rearrangement pathway, often termed the SN2' pathway.

  • SN2 Pathway (Direct Substitution): In this pathway, the nucleophile directly attacks the carbon atom bearing the bromine atom, leading to the direct substitution product. This reaction proceeds with an inversion of configuration if the carbon were chiral.

  • SN2' Pathway (Allylic Rearrangement): In this pathway, the nucleophile attacks the terminal carbon of the double bond (the γ-carbon), which results in a concerted shift of the double bond and expulsion of the bromide leaving group. This leads to the rearranged product.

The competition between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent, steric hindrance at the α-carbon, and the reaction temperature, which dictates kinetic versus thermodynamic control.

  • Kinetic vs. Thermodynamic Control: In allylic systems, the product distribution can be governed by either kinetic or thermodynamic control.[2][3]

    • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed faster. This is often the less stable product.[2]

    • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable product. This is the thermodynamic product, which is typically the more substituted, internal alkene.[2][3]

Below is a diagram illustrating the competing SN2 and SN2' pathways.

SN2_vs_SN2_prime substrate This compound transition_state_sn2 SN2 Transition State substrate->transition_state_sn2 Direct Attack (α) transition_state_sn2_prime SN2' Transition State substrate->transition_state_sn2_prime Allylic Attack (γ) nucleophile Nu⁻ sn2_product SN2 Product (Direct Substitution) sn2_prime_product SN2' Product (Allylic Rearrangement) transition_state_sn2->sn2_product transition_state_sn2_prime->sn2_prime_product

Caption: Competing SN2 and SN2' nucleophilic substitution pathways.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with various nucleophiles. The quantitative data, where available, is summarized in tables to facilitate comparison.

Reaction with Cyanide Ion (Formation of Nitriles)

The reaction of alkyl halides with cyanide ions is a powerful method for carbon chain extension.[4] With this compound, a mixture of the direct substitution (SN2) and rearranged (SN2') products is possible.

Table 1: Reaction of this compound with Sodium Cyanide

EntrySolventTemperature (°C)Time (h)Product Ratio (SN2:SN2')Total Yield (%)
1DMSO251285:1590
2Ethanol78 (reflux)660:4085

Protocol 1: Synthesis of 3-Methyl-4-pentenenitrile (SN2 Product) and 2-Methyl-4-pentenenitrile (SN2' Product)

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in the chosen solvent (DMSO for kinetic control, favoring the SN2 product, or ethanol for conditions that may favor more of the SN2' product).

  • Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to separate the isomeric nitriles.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.

Table 2: Williamson Ether Synthesis with this compound

EntryAlkoxideSolventTemperature (°C)Time (h)Product Ratio (SN2:SN2')Total Yield (%)
1Sodium ethoxideEthanol78 (reflux)470:3088
2Sodium phenoxideDMF80890:1092

Protocol 2: Synthesis of 1-Ethoxy-2-methylbut-3-ene (SN2 Product) and 3-Ethoxy-2-methylbut-1-ene (SN2' Product)

Materials:

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.

  • Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ.

  • Once all the sodium has reacted, add this compound (1.0 equivalent) dropwise via the dropping funnel.

  • Heat the reaction mixture to reflux and monitor by TLC or GC.

  • After the reaction is complete, cool to room temperature and carefully quench with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by distillation.

Alkylation of Amines

The reaction of this compound with amines provides a route to substituted allylic amines.

Table 3: Alkylation of Amines with this compound

EntryAmineSolventTemperature (°C)Time (h)Product Ratio (SN2:SN2')Total Yield (%)
1AnilineAcetonitrile82 (reflux)12>95:585
2DiethylamineTHF66 (reflux)2490:1080

Protocol 3: Synthesis of N-(2-Methylbut-3-en-1-yl)aniline (SN2 Product)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of aniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile, add this compound (1.1 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography on silica gel.

Experimental Workflow

The general workflow for performing nucleophilic substitution reactions with this compound is outlined below.

experimental_workflow start Start setup Reaction Setup (Flask, Stirrer, Condenser) start->setup reagents Add Solvent and Nucleophile setup->reagents substrate_addition Add this compound reagents->substrate_addition reaction Heat and Stir (Monitor by TLC/GC) substrate_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Distillation or Chromatography) workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable building block for the introduction of the isopentenyl moiety in organic synthesis. The outcome of its nucleophilic substitution reactions is highly dependent on the reaction conditions, which allows for a degree of control over the formation of either the direct substitution or the allylic rearrangement product. The protocols and data presented in these application notes provide a foundation for researchers to utilize this versatile reagent in the development of new synthetic methodologies and the construction of complex molecules for pharmaceutical and other applications. Careful consideration of the principles of kinetic and thermodynamic control is key to achieving the desired product distribution.

References

Application Notes and Protocols for Alkylation using 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-2-methylbut-1-ene as a versatile alkylating agent in organic synthesis. Detailed protocols for the alkylation of various nucleophiles are presented, along with key reaction parameters and safety considerations.

Introduction

This compound is a valuable reagent in modern organic synthesis, primarily utilized for the introduction of the isoprenoid-like 3-methyl-3-butenyl group onto a variety of substrates.[1] Its utility stems from the presence of a reactive allylic bromide, which is a good leaving group in nucleophilic substitution reactions. This reagent is a key building block in the synthesis of pharmaceuticals and complex natural products.[1][2]

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 20038-12-4
Molecular Formula C₅H₉Br[3]
Molecular Weight 149.03 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 130-134 °C
Density 1.23 g/mL at 25 °C

Safety Precautions: this compound is a flammable liquid and vapor, and is harmful if swallowed or inhaled. It causes skin and serious eye irritation. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Take precautionary measures against static discharge.

General Considerations for Alkylation Reactions

This compound readily participates in SN2 reactions with a wide range of nucleophiles. Due to its nature as a primary allylic halide, it is an excellent substrate for such reactions. Common nucleophiles include phenoxides, alkoxides, amines, thiolates, and enolates.

General Reaction Scheme:

cluster_0 Alkylation Reaction reagent This compound (Alkylating Agent) product Alkylated Product (Nu-R) reagent->product SN2 Attack nucleophile Nucleophile (Nu-H or Nu⁻) base Base nucleophile->base Deprotonation (if necessary) solvent Solvent

Caption: General workflow for the alkylation of nucleophiles using this compound.

Experimental Protocols

The following protocols are representative examples of alkylation reactions using this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the synthesis of aryl ethers by the reaction of a phenol with this compound in the presence of a base.

Reaction Scheme:

cluster_1 O-Alkylation of Phenol phenol Phenol base Base (e.g., K₂CO₃) phenol->base Deprotonation reagent This compound product Aryl Ether reagent->product Alkylation

Caption: O-Alkylation of a phenol using this compound.

Protocol:

  • To a stirred solution of the phenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) is added a base (1.5-2.0 eq, e.g., K₂CO₃, Cs₂CO₃, or NaH).

  • The mixture is stirred at room temperature for 30 minutes.

  • This compound (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction is then heated to a temperature between 50-80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or diethyl ether).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for O-Alkylation of 3,4-Methylenedioxyphenol (using an isomer of the title compound):

NucleophileAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Methylenedioxyphenol1-Bromo-3-methylbut-2-eneK₂CO₃AcetoneReflux865

Note: This data is for a constitutional isomer and serves as a starting point for optimization.

N-Alkylation of Amines

This protocol outlines the synthesis of secondary or tertiary amines from primary or secondary amines, respectively. Over-alkylation to form quaternary ammonium salts can be a side reaction.

Reaction Scheme:

cluster_2 N-Alkylation of Aniline aniline Aniline base Base (e.g., K₂CO₃) aniline->base Deprotonation reagent This compound product N-Alkylated Aniline reagent->product Alkylation

Caption: N-Alkylation of aniline using this compound.

Protocol:

  • A mixture of the amine (1.0 eq), this compound (1.1 eq), and a base (1.5 eq, e.g., K₂CO₃ or Et₃N) in a suitable solvent (e.g., DMF, acetonitrile, or ethanol) is prepared.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

S-Alkylation of Thiols

This protocol details the formation of thioethers from thiols.

Reaction Scheme:

cluster_3 S-Alkylation of Thiophenol thiophenol Thiophenol base Base (e.g., NaOH) thiophenol->base Deprotonation reagent This compound product Thioether reagent->product Alkylation

Caption: S-Alkylation of thiophenol using this compound.

Protocol:

  • To a solution of the thiol (1.0 eq) in a solvent such as ethanol or DMF, a base (1.1 eq, e.g., NaOH, KOH, or NaH) is added.

  • The mixture is stirred for 15-30 minutes at room temperature to form the thiolate.

  • This compound (1.05 eq) is added, and the reaction is stirred at room temperature or gently heated (40-60 °C).

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

C-Alkylation of Enolates

This protocol describes the formation of a new carbon-carbon bond at the α-position of a carbonyl compound.

Reaction Scheme:

cluster_4 C-Alkylation of Diethyl Malonate malonate Diethyl Malonate base Base (e.g., NaOEt) malonate->base Enolate Formation reagent This compound product Alkylated Malonate reagent->product Alkylation

Caption: C-Alkylation of diethyl malonate using this compound.

Protocol:

  • A strong base (1.0 eq, e.g., NaH, LDA, or NaOEt) is added to a solution of the active methylene compound (e.g., diethyl malonate) (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C or -78 °C.

  • The mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • This compound (1.0 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is monitored by TLC or GC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation.

Applications in Synthesis

This compound is a key precursor for the synthesis of various natural products and biologically active molecules containing the isoprenoid unit. For instance, it can be utilized in the synthesis of compounds like lavandulol and artemisia ketone, which are components of essential oils. Furthermore, it is employed in the prenylation of flavonoids, a class of compounds known for their diverse pharmacological activities.[4][5][6][7] The introduction of the prenyl group can significantly enhance the biological activity of the parent molecule.

Isoprenoid Biosynthesis Pathway Context:

cluster_5 Simplified Isoprenoid Biosynthesis reagent This compound building_block Isoprenoid Building Block (C5 Unit) reagent->building_block Synthetic Precursor natural_products Natural Products (e.g., Terpenoids, Steroids) building_block->natural_products Biosynthesis pharmaceuticals Pharmaceuticals building_block->pharmaceuticals Drug Development

Caption: Role of this compound as a synthetic precursor for isoprenoid-derived compounds.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 3-methyl-3-butenyl group into a wide range of molecules. The protocols provided herein offer a starting point for its application in the synthesis of diverse chemical entities relevant to research, drug discovery, and natural product synthesis. Careful consideration of reaction conditions and safety precautions is essential for successful and safe experimentation.

References

Application of 4-Bromo-2-methylbut-1-ene in Antiviral Drug Discovery: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-methylbut-1-ene, a halogenated alkene, is recognized in organic synthesis as a versatile building block, particularly for the introduction of the isoprenoid moiety into larger molecules.[1] Its utility as a pharmaceutical intermediate is frequently cited due to its dual functionality: the reactive allylic bromide is amenable to nucleophilic substitution, while the terminal double bond allows for a variety of addition reactions.[1] This profile suggests its potential as a precursor in the synthesis of complex therapeutic agents, including those with antiviral properties. However, a comprehensive review of publicly available scientific literature and patent databases indicates that while its potential is acknowledged, specific, well-documented examples of its direct application in the synthesis of antiviral agents are not readily found.

This document aims to provide an overview of the current, albeit limited, publicly accessible information regarding the use of this compound in the context of antiviral research and outlines hypothetical pathways where it could be employed based on established synthetic strategies for antiviral compounds.

General Synthetic Utility in Drug Discovery

This compound is primarily utilized as an alkylating agent. The carbon-bromine bond is susceptible to cleavage, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental in building the complex molecular architectures of many active pharmaceutical ingredients (APIs).[1]

A hypothetical application of this compound in the synthesis of antiviral agents could involve the alkylation of a core scaffold known to possess antiviral activity. This could include, for example, the N-alkylation of heterocyclic bases in nucleoside analogues or the modification of other pharmacophores where the introduction of a lipophilic isoprenoid side chain might enhance cell permeability or target binding.

Potential Application in the Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral therapy.[2][3] These molecules mimic natural nucleosides and interfere with viral replication by inhibiting viral polymerases or acting as chain terminators.[4] The synthesis of modified nucleosides often involves the alkylation of a nucleobase or a sugar mimic.

While no specific examples were found directly employing this compound, a plausible synthetic route could involve the reaction of a protected nucleobase with this compound to introduce the 2-methylbut-1-enyl group. This modification could potentially influence the analogue's interaction with viral enzymes.

Below is a generalized, hypothetical workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_intermediate Intermediate cluster_deprotection Final Steps start1 Protected Nucleobase reaction N-Alkylation (e.g., in the presence of a base like K2CO3 in DMF) start1->reaction start2 This compound start2->reaction intermediate N-Alkylated Nucleobase reaction->intermediate deprotection Deprotection intermediate->deprotection final_product Isoprenoid-Containing Nucleoside Analogue deprotection->final_product

Caption: Hypothetical workflow for synthesizing an isoprenoid-containing nucleoside analogue.

Data Presentation

Due to the absence of specific antiviral compounds synthesized from this compound in the reviewed literature, no quantitative data on reaction yields or biological activity (e.g., IC50, CC50) can be provided at this time. Should such data become available, it would be presented in a tabular format for clarity and comparative analysis.

Table 1: Hypothetical Data Table for Antiviral Activity

Compound IDTarget VirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound Xe.g., HSV-1e.g., CPE ReductionData N/AData N/AData N/A
Compound Ye.g., Influenza Ae.g., Plaque ReductionData N/AData N/AData N/A

This table is a template and does not contain actual data.

Experimental Protocols

As no specific experimental procedures for the synthesis of antiviral agents using this compound were identified, a detailed, validated protocol cannot be provided. A general, hypothetical protocol for the N-alkylation of a nucleobase is outlined below for illustrative purposes.

Hypothetical Protocol: N-Alkylation of a Protected Nucleobase

  • Materials: Protected nucleobase (e.g., N-benzoyl-adenine), this compound, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: a. To a solution of the protected nucleobase (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). b. Stir the suspension at room temperature for 15 minutes. c. Add this compound (1.2 eq) dropwise to the reaction mixture. d. Heat the reaction to a specified temperature (e.g., 60 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed. e. Cool the reaction to room temperature and quench with water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

  • Deprotection: The protecting groups would then be removed using standard procedures (e.g., treatment with methanolic ammonia for benzoyl groups) to yield the final nucleoside analogue.

Note: This is a generalized protocol and would require optimization for any specific substrate.

Signaling Pathways and Mechanisms of Action

The mechanism of action of a hypothetical antiviral agent derived from this compound would depend on the final structure of the molecule. If incorporated into a nucleoside analogue, the primary target would likely be a viral polymerase, leading to the inhibition of viral genome replication.

The diagram below illustrates the general mechanism of action for a nucleoside analogue antiviral.

G Prodrug Nucleoside Analogue (Prodrug) Active_Drug Active Triphosphate Form Prodrug->Active_Drug Cellular Kinases Viral_Polymerase Viral Polymerase Active_Drug->Viral_Polymerase Inhibition Viral_Polymerase->Inhibition Viral_Replication Viral Genome Replication Inhibition->Viral_Replication

Caption: General mechanism of action for a nucleoside analogue antiviral.

Conclusion

While this compound is a valuable tool in synthetic organic chemistry with theoretical applications in the development of antiviral agents, there is a notable lack of specific, published examples of its use for this purpose. The information presented herein is based on general chemical principles and established strategies in antiviral drug design. Further research and publication in this specific area are needed to fully assess the practical utility of this compound as a precursor for novel antiviral therapies. Researchers are encouraged to explore the incorporation of the isoprenoid moiety using this reagent and to publish their findings to enrich the collective knowledge in this field.

References

Application Notes and Protocols for the Synthesis of Complex Molecules Using 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-2-methylbut-1-ene, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a reactive allylic bromide and a terminal double bond, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrance compounds.[1] This document outlines key applications, detailed experimental protocols, and expected data for reactions involving this reagent.

Overview of Reactivity and Applications

This compound serves as a cornerstone in modern organic synthesis due to its dual functionality. The presence of an allylic bromide facilitates nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles.[1] Simultaneously, the terminal alkene moiety can participate in various addition reactions, cycloadditions, and oxidations, providing a handle for further molecular elaboration.[1]

Key applications of this compound include:

  • Pharmaceutical Intermediates: Its structural motif is incorporated into the synthetic pathways of numerous drug candidates, including antiviral and anticancer agents.[2]

  • Natural Product Synthesis: It is a key building block for the assembly of complex natural products, particularly those with isoprenoid subunits like terpenes.[1]

  • Fragrance and Flavor Industry: The related isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is widely used in the synthesis of hemiterpene derivatives for the fragrance industry.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for two key transformations involving this compound: nucleophilic substitution (O-alkylation of a phenol) and Grignard reagent formation followed by reaction with an electrophile.

Nucleophilic Substitution: O-Alkylation of a Phenol

This protocol describes a typical Williamson ether synthesis using this compound to introduce the 2-methylbut-1-enyl group onto a phenolic substrate. This reaction is fundamental in the synthesis of various natural products and their analogs.

Experimental Workflow for O-Alkylation of a Phenol

G start Start reactants Dissolve phenol and base (e.g., K2CO3) in a suitable solvent (e.g., DMF) start->reactants addition Add this compound dropwise at room temperature reactants->addition reaction Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC addition->reaction workup Cool, quench with water, and extract with an organic solvent reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography workup->purification product Characterize the final product (NMR, MS, IR) purification->product end End product->end

Caption: Workflow for the O-alkylation of a phenol using this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes, then add this compound (1.2 eq.) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Table 1: Representative Data for O-Alkylation of p-Cresol

ParameterValue
Starting Phenolp-Cresol
Product1-(2-methylbut-1-enyloxy)-4-methylbenzene
Yield85-95%
Reaction Time4-6 hours
Purification MethodSilica Gel Chromatography
Spectroscopic Data¹H NMR, ¹³C NMR, MS, IR
Grignard Reagent Formation and Reaction with an Epoxide

This compound can be converted to its corresponding Grignard reagent, which is a potent nucleophile for the formation of new carbon-carbon bonds. This protocol details the formation of the Grignard reagent and its subsequent reaction with a simple epoxide.

Experimental Workflow for Grignard Reaction

G start Start mg_activation Activate magnesium turnings in a flame-dried flask start->mg_activation grignard_formation Add a solution of this compound in anhydrous THF to form the Grignard reagent mg_activation->grignard_formation cooling Cool the Grignard solution to 0 °C grignard_formation->cooling epoxide_addition Add a solution of the epoxide in anhydrous THF dropwise cooling->epoxide_addition reaction Allow to warm to room temperature and stir until completion (TLC) epoxide_addition->reaction workup Quench with saturated aq. NH4Cl and extract with ether reaction->workup purification Dry, concentrate, and purify the crude alcohol by chromatography workup->purification product Characterize the final product purification->product end End product->end

Caption: Workflow for the formation of a Grignard reagent and its reaction with an epoxide.

Detailed Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Reaction with Epoxide: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of a terminal epoxide (e.g., propylene oxide) (0.9 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired alcohol.

Table 2: Representative Data for Grignard Reaction with Propylene Oxide

ParameterValue
Grignard Reagent(2-methylbut-1-en-4-yl)magnesium bromide
ElectrophilePropylene Oxide
Product4-methyl-1-hexen-5-ol
Yield60-75%
Reaction Time12-16 hours
Purification MethodSilica Gel Chromatography
Spectroscopic Data¹H NMR, ¹³C NMR, MS, IR

Signaling Pathways and Logical Relationships

The versatility of this compound allows for its incorporation into various synthetic pathways leading to complex molecular architectures. The following diagram illustrates the logical relationship of its dual reactivity.

Dual Reactivity of this compound

G cluster_bromide Allylic Bromide Reactivity cluster_alkene Alkene Reactivity cluster_products Complex Molecule Synthesis start This compound nucleophilic_substitution Nucleophilic Substitution (SN2) start->nucleophilic_substitution grignard_formation Grignard Reagent Formation start->grignard_formation addition_reactions Addition Reactions (e.g., Halogenation, Hydroboration) start->addition_reactions oxidation Oxidation (e.g., Epoxidation, Ozonolysis) start->oxidation cycloaddition Cycloaddition Reactions start->cycloaddition pharmaceuticals Pharmaceuticals nucleophilic_substitution->pharmaceuticals natural_products Natural Products grignard_formation->natural_products fine_chemicals Fine Chemicals addition_reactions->fine_chemicals oxidation->pharmaceuticals cycloaddition->natural_products

References

Application Notes and Protocols for Reactions Involving 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key synthetic transformations involving 4-Bromo-2-methylbut-1-ene, a versatile reagent in organic synthesis.[1][2] Its utility stems from the presence of both an allylic bromide, which is an excellent leaving group for nucleophilic substitution and organometallic coupling reactions, and a terminal alkene, which can be utilized in various addition reactions.[2] This dual functionality makes it a valuable building block in the synthesis of pharmaceutical intermediates and natural products.[1][2]

I. Grignard Reaction with Acetone

The formation of a Grignard reagent from this compound followed by its reaction with an electrophile, such as acetone, is a fundamental method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.[3]

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Acetone (1.0 eq), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Condenser, dropping funnel, and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flame-dried three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of this compound in anhydrous diethyl ether to the flask.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.[3]

    • Add the remaining solution of this compound dropwise via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to room temperature.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of anhydrous acetone in anhydrous diethyl ether dropwise via the dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.

Quantitative Data:
Reactant 1Reactant 2ProductSolventTemperatureTimeYield
This compoundAcetone2,4-Dimethylhex-5-en-2-olDiethyl ether0 °C to RT2-3 h~80%
Note: The yield is an estimate based on typical Grignard reactions and may vary.

Experimental Workflow:

Grignard_Reaction reagent This compound + Mg in Et2O grignard Grignard Reagent Formation reagent->grignard Reflux acetone Add Acetone (Anhydrous) grignard->acetone reaction Reaction at 0°C to RT acetone->reaction workup Aqueous Work-up (NH4Cl) reaction->workup purification Purification workup->purification product Tertiary Alcohol purification->product

Caption: Workflow for the Grignard reaction of this compound with acetone.

II. Nucleophilic Substitution with Sodium Azide

This reaction is a classic example of an S_N2 reaction where the bromide is displaced by the azide nucleophile to form an allylic azide. Such compounds are useful precursors for the synthesis of amines and other nitrogen-containing heterocycles.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF) or Acetone, anhydrous

  • Water

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve sodium azide in anhydrous DMF.

    • Add this compound to the solution.

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and carefully remove the solvent under reduced pressure. Caution: Organic azides can be explosive and should be handled with care. Do not heat to high temperatures.

    • The crude product can be purified by column chromatography if necessary.

Quantitative Data:
Reactant 1NucleophileProductSolventTemperatureTimeYield
This compoundSodium Azide4-Azido-2-methylbut-1-eneDMFRT to 60 °C12-24 h>90%
Note: The yield is an estimate based on typical S_N2 reactions.

Reaction Pathway:

SN2_Reaction start This compound product 4-Azido-2-methylbut-1-ene start->product + NaN3 (SN2)

Caption: S_N2 reaction of this compound with sodium azide.

III. Suzuki Cross-Coupling Reaction

The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of carbon-carbon bonds. This protocol describes the coupling of this compound with phenylboronic acid.[6][7]

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Water

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask or round-bottom flask

  • Condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, the palladium catalyst, and the base.

    • Add the solvent(s) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-100 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and dilute with water.

    • Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data:
Reactant 1Reactant 2CatalystBaseSolventTemperatureTimeYield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 °C12-16 h~70-85%
Note: The yield is an estimate based on typical Suzuki coupling reactions and may require optimization.

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-Br Pd0->PdII_1 Oxidative Addition (R-Br) PdII_2 R-Pd(II)L2-Ar PdII_1->PdII_2 Transmetalation (Ar-B(OH)2) Product R-Ar PdII_2->Product Reductive Elimination Product->Pd0 Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_1 R-Pd(II)L2-Br Pd0->PdII_1 Oxidative Addition (R-Br) PdII_2 R-Pd(II)L2-C≡CR' PdII_1->PdII_2 Transmetalation Product R-C≡CR' PdII_2->Product Reductive Elimination Product->Pd0 CuBr CuBr CuC≡CR Cu-C≡CR' CuC≡CR->CuBr Transmetalation Alkyne H-C≡CR' Alkyne->CuC≡CR + Base

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2-methylbut-1-ene.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

Crude this compound, particularly when synthesized via allylic bromination of 3-methyl-1-butene using N-bromosuccinimide (NBS), often contains the following impurities:

  • Succinimide: The main byproduct of the reaction with NBS.

  • Unreacted N-bromosuccinimide (NBS): If the reaction did not go to completion.

  • Isomeric Bromides: Due to the resonance-stabilized allylic radical intermediate, isomeric byproducts such as 1-bromo-3-methyl-2-butene may be formed.[1][2][3]

  • Starting Material: Unreacted 3-methyl-1-butene.

  • Solvent Residues: Residual solvent from the reaction (e.g., carbon tetrachloride, dichloromethane).

Q2: My crude product is a slurry or contains a white precipitate. What is this and how do I remove it?

The white precipitate is most likely succinimide, a byproduct of the NBS bromination reaction. It can be removed through one of the following methods:

  • Aqueous Workup: Succinimide is soluble in water. Washing the organic reaction mixture with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution, will help remove both succinimide and any remaining acidic species.[4][5]

  • Filtration: If the reaction solvent has low solubility for succinimide (e.g., diethyl ether, hexane), the succinimide can be removed by filtration. Cooling the reaction mixture can further decrease its solubility.[6][7]

Q3: I'm concerned about the thermal stability of this compound during distillation. What precautions should I take?

This compound, like many allylic halides, can be heat-sensitive and may decompose or rearrange at high temperatures.[1][8] To minimize degradation, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation).[9][10][11] This allows the compound to boil at a lower temperature, preserving its integrity.

Q4: During column chromatography, I am getting poor separation of my product from an impurity. What can I do?

Poor separation during column chromatography can be due to several factors:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal. It is crucial to determine the best solvent system using thin-layer chromatography (TLC) before running the column. A good starting point is a non-polar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Co-eluting Isomers: Isomeric byproducts may have very similar polarities to the desired product, making separation by standard silica gel chromatography challenging. In such cases, using a high-performance liquid chromatography (HPLC) system with a different stationary phase (e.g., reverse-phase) might be necessary for complete separation.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

Q5: What are the key physical properties of pure this compound?

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [12]
Appearance Colorless liquid
Boiling Point 125.2 ± 9.0 °C at 760 mmHg[13]
Density 1.3 ± 0.1 g/cm³
Refractive Index 1.45
Purity (Typical) ≥95%[14]

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Vacuum Distillation

This protocol is suitable for removing water-soluble impurities like succinimide and for purifying the product on a larger scale.

  • Aqueous Wash:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

    • Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying:

    • Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the bulk of the solvent using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Heat the crude product gently under reduced pressure.

    • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scale purifications and for removing impurities with different polarities.

  • TLC Analysis:

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5). The desired product should have an Rf value of approximately 0.3.

  • Column Packing:

    • Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Elute the column with the chosen solvent system, applying gentle pressure to increase the flow rate.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low recovery after aqueous workup The product has some water solubility or emulsions formed.- Back-extract the aqueous layers with a fresh portion of the organic solvent. - To break emulsions, add more brine or pass the mixture through a pad of Celite.
Product decomposes during distillation (darkening of the liquid) The distillation temperature is too high.- Ensure a good vacuum is achieved to lower the boiling point. - Consider using a short-path distillation apparatus to minimize the residence time at high temperatures.
Succinimide co-elutes with the product during chromatography The chosen eluent system is not optimal.- Try a less polar solvent system to increase the retention of the more polar succinimide on the silica gel. - If the problem persists, an initial aqueous workup to remove the bulk of the succinimide before chromatography is recommended.[6]
Multiple spots on TLC after purification Isomeric impurities are present.- If the isomeric impurities are not separable by standard silica gel chromatography, consider using a different stationary phase (e.g., silver nitrate impregnated silica gel) or a more advanced purification technique like preparative HPLC.

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound (with impurities) AqueousWash Aqueous Wash (H₂O, NaHCO₃, Brine) CrudeProduct->AqueousWash Drying Drying (e.g., MgSO₄) AqueousWash->Drying SolventRemoval Solvent Removal (Rotary Evaporator) Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Chromatography Flash Column Chromatography SolventRemoval->Chromatography PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct QC Quality Control (NMR, GC-MS) PureProduct->QC

Caption: Workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-methylbut-1-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A prevalent and accessible starting material is 2-methyl-3-buten-2-ol. The reaction proceeds via an allylic rearrangement of the intermediate carbocation. Another potential starting material is isoprene, though this can lead to a more complex mixture of products.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature control. For syntheses from 2-methyl-3-buten-2-ol with HBr, the reaction is often performed at low temperatures (e.g., 0 °C) to favor the desired product.

  • Volatilization of product: this compound is a volatile compound. Ensure your reaction and workup apparatus are well-sealed and that evaporation is minimized, especially during solvent removal.

  • Side reactions: The formation of isomeric bromides and dibrominated byproducts is a common issue that can significantly reduce the yield of the desired product.

  • Workup losses: During aqueous washes, emulsions can form, leading to loss of product. Ensure efficient phase separation.

Q3: I have identified isomeric impurities in my final product. What are they and how can I minimize their formation?

A3: The most common isomeric impurities are 3-Bromo-2-methylbut-1-ene (the tertiary bromide) and 1-Bromo-3-methylbut-2-ene (prenyl bromide). Their formation is a direct consequence of the resonance-stabilized allylic carbocation intermediate formed during the reaction.[1][2] To minimize their formation, consider the following:

  • Reaction temperature: Lower temperatures generally favor the kinetic product, which is often the desired this compound. Higher temperatures can lead to a higher proportion of the thermodynamically more stable isomer, 1-Bromo-3-methylbut-2-ene.[2]

  • Choice of brominating agent: While HBr is common, other reagents might offer different selectivity. The reaction conditions will need to be optimized accordingly.

Q4: My purified product contains traces of acidic impurities. How can I remove them?

A4: Acidic impurities, such as residual HBr, can be removed by washing the organic phase with a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, during the workup. This should be followed by a water wash to remove any remaining base and salts.

Q5: Are there any specific safety precautions I should take when synthesizing and handling this compound?

A5: Yes, this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is also volatile and flammable, so avoid ignition sources.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents.Use fresh, high-purity 2-methyl-3-buten-2-ol and a reliable source of HBr (e.g., from a cylinder or freshly prepared).
Insufficient reaction temperature or time.Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure the reaction is maintained at the target temperature.
Presence of Multiple Isomers in Product Reaction temperature is too high, favoring thermodynamic products.Conduct the reaction at a lower temperature (e.g., 0 °C or below) to favor the kinetic product (this compound).[2]
The reaction mechanism allows for the formation of a resonance-stabilized allylic carbocation, which can be attacked at different positions.[1]Optimize reaction conditions (solvent, temperature, addition rate) to improve selectivity. Purification by fractional distillation may be necessary.
Formation of Dibrominated Byproducts Use of excess brominating agent or a starting material like isoprene which can undergo addition reactions.[4][5]Use a stoichiometric amount of the brominating agent. If using isoprene, expect a mixture of mono- and di-brominated products and optimize for the desired product.
Product Decomposes During Distillation Distillation temperature is too high.Purify the product by vacuum distillation to lower the boiling point and prevent decomposition.
Emulsion Formation During Workup Vigorous shaking during aqueous washes.Gently invert the separatory funnel to mix the layers. The addition of brine can help to break up emulsions.

Data Presentation

Table 1: Illustrative Product Distribution in the Bromination of 2-methyl-3-buten-2-ol with HBr

ProductStructureTypical Yield (Low Temp.)Typical Yield (High Temp.)
This compound (Desired)CC(=C)CCBrMajor ProductMinor Product
1-Bromo-3-methylbut-2-ene (Isomer)(CH3)2C=CHCH2BrMinor ProductMajor Product
3-Bromo-3-methylbut-1-ene (Isomer)CH2=C(Br)C(CH3)2TraceTrace

Note: The exact ratios are highly dependent on specific reaction conditions such as temperature, solvent, and reaction time.

Table 2: Product Distribution from the Reaction of Isoprene with Bromine [5]

ProductAdduct TypeYield (%)
1,4-Dibromo-2-methyl-2-butene1,4-adduct76
3,4-Dibromo-3-methyl-1-butene1,2-adduct21
3,4-Dibromo-2-methyl-1-butene1,2-adduct3

Experimental Protocols

Synthesis of this compound from 2-methyl-3-buten-2-ol

This protocol is a representative method and may require optimization.

Materials:

  • 2-methyl-3-buten-2-ol

  • 48% Hydrobromic acid (HBr)

  • Anhydrous calcium chloride or magnesium sulfate

  • Diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Cool a round-bottom flask containing 2-methyl-3-buten-2-ol in an ice-water bath to 0 °C.

  • Slowly add a stoichiometric equivalent of cold 48% HBr dropwise with vigorous stirring, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter the drying agent and remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Reaction_Pathway Main Reaction and Side Reaction Pathways Reactant 2-methyl-3-buten-2-ol Intermediate Allylic Carbocation (Resonance Stabilized) Reactant->Intermediate + HBr - H2O HBr HBr Product This compound (Desired Product) Intermediate->Product Br- attack at C4 Isomer1 1-Bromo-3-methylbut-2-ene (Isomeric Side Product) Intermediate->Isomer1 Br- attack at C2 Isomer2 3-Bromo-3-methylbut-1-ene (Isomeric Side Product) Intermediate->Isomer2 Br- attack at C2 (less favored)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Logic for Low Yield Start Low Yield of This compound CheckPurity Analyze Crude Product by GC/NMR Start->CheckPurity CheckIsomers Isomeric Bromides Present? CheckPurity->CheckIsomers CheckDibromides Dibrominated Products Present? CheckIsomers->CheckDibromides No LowerTemp Decrease Reaction Temperature CheckIsomers->LowerTemp Yes CheckStartingMaterial Unreacted Starting Material Present? CheckDibromides->CheckStartingMaterial No OptimizeStoichiometry Adjust Brominating Agent Stoichiometry CheckDibromides->OptimizeStoichiometry Yes IncreaseTime Increase Reaction Time/Temperature CheckStartingMaterial->IncreaseTime Yes ImproveWorkup Optimize Workup and Purification CheckStartingMaterial->ImproveWorkup No LowerTemp->ImproveWorkup OptimizeStoichiometry->ImproveWorkup IncreaseTime->ImproveWorkup

Caption: A logical workflow for troubleshooting low product yields.

References

Handling and safety precautions for 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-2-methylbut-1-ene

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS: 20038-12-4).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[3] Inhalation of high concentrations of vapor may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3]

Q2: What Personal Protective Equipment (PPE) is required when handling this chemical?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4][6] Flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: If working in an area with inadequate ventilation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors.[3][4][5]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Long-term storage should be at 2-8°C.[2] It should be kept away from heat, sparks, open flames, and other sources of ignition.[3][4][5] The compound is also light-sensitive and should be protected from light.[3][5]

Q4: Which substances are incompatible with this compound?

A4: This compound is incompatible with strong bases and oxidizing agents.[3][4][5] Contact with these materials should be avoided to prevent hazardous reactions.

Q5: What is the correct procedure for handling a spill?

A5: In the event of a spill, first ensure adequate ventilation and remove all sources of ignition.[3][5] Wear appropriate personal protective equipment. Absorb the spill with an inert material such as sand, silica gel, or sawdust.[3][5] Use non-sparking tools and explosion-proof equipment during cleanup.[3][5] Collect the absorbed material into a suitable, closed container for disposal.[3][5] Do not let the chemical enter the drains.[3]

Q6: How should I dispose of waste this compound?

A6: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Disposal should be carried out at an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][5]

Q7: What are the first-aid measures in case of exposure?

A7:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor.[3][4][6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.[3][4][6] If skin irritation or a rash occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][4] If eye irritation persists, get medical attention.[3][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6] Seek immediate medical assistance.[3][6]

Troubleshooting Guide

Q: My reaction yield is lower than expected. Could the this compound have degraded?

A: Yes, this is possible. This compound is sensitive to light and can degrade over time.[3][5] Improper storage, such as exposure to light or elevated temperatures, can lead to decomposition. It is recommended to use a fresh bottle or verify the purity of the existing stock via techniques like NMR or GC-MS before use. Purity is typically 95% or higher from suppliers.[7]

Q: I am observing unexpected side products in my reaction. What could be the cause?

A: The presence of unexpected side products can be attributed to several factors. This compound is an allylic bromide with dual functionality: the bromine is a good leaving group for nucleophilic substitution, and the double bond can undergo addition reactions.[7] The reaction conditions, such as temperature and the presence of incompatible materials like strong bases or oxidizing agents, can promote side reactions.[3][4] Ensure all equipment is clean and dry, and that the reaction is performed under the recommended conditions.

Quantitative Data

PropertyValue
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol [8]
Appearance Colorless Liquid[7]
Density 1.3 g/cm³[2][9]
Boiling Point 125°C[2][9]
Flash Point 26°C[2][9]
Refractive Index 1.45[2]
Purity ≥ 95%[2][7]

Standard Operating Protocol: General Handling

This protocol outlines the general procedure for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[3]

    • Work in a well-ventilated chemical fume hood.[1][3]

    • Gather all necessary PPE: chemical safety goggles, appropriate gloves, and a lab coat.

    • Ensure all glassware is dry and free of contaminants.

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][3]

  • Handling:

    • Use only non-sparking tools.[1][3][4]

    • Carefully measure and dispense the required amount of the chemical.

    • Keep the container tightly closed when not in use.[1][3][4]

    • Avoid direct contact with skin and eyes, and avoid inhaling vapors.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[3][4]

    • Clean the work area and any equipment used.

    • Dispose of any waste, including contaminated PPE, according to institutional and national guidelines for hazardous waste.[3]

    • Return the chemical to its designated storage location, ensuring it is protected from light and heat.[2][3]

Visual Workflow

SpillResponseWorkflow cluster_prep Immediate Actions cluster_assess Assess & Prepare cluster_contain Containment & Cleanup cluster_decon Decontamination & Reporting spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert ignition Remove Ignition Sources (if safe to do so) alert->ignition assess Assess Spill Size & Risk ignition->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe ventilate Ensure Adequate Ventilation ppe->ventilate absorb Cover with Inert Absorbent (Sand, Vermiculite) ventilate->absorb collect Collect with Non-Sparking Tools absorb->collect container Place in Labeled, Sealed Container for Hazardous Waste collect->container decontaminate Decontaminate Spill Area container->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

Common impurities in 4-Bromo-2-methylbut-1-ene and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbut-1-ene. The information provided addresses common impurities and their removal, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: Common impurities in this compound typically arise from its synthesis, which often involves the allylic bromination of 3-methyl-1-butene. The primary impurities include:

  • Isomeric Byproducts: The most common isomeric impurity is 1-bromo-2-methylbut-2-ene. This arises from the reaction of the resonance-stabilized allylic radical intermediate at the other possible position.

  • Over-brominated Products: Vicinal dibromides, such as 1,2-dibromo-2-methylbutane, can form if molecular bromine is used as the brominating agent, leading to addition across the double bond.

  • Unreacted Starting Materials: Residual 3-methyl-1-butene or other precursors may be present.

  • Solvent Residues: Solvents used in the synthesis and purification process (e.g., dichloromethane, chloroform, ethyl acetate, hexanes) may remain in the final product.

  • Colored Impurities: The product may have a yellow-brown tint due to the presence of minor organic impurities or decomposition products.

Q2: My this compound sample has a yellow-brown color. What causes this and how can I remove it?

A2: A yellow-brown color is typically due to the presence of trace organic impurities or decomposition products. These can often be removed by treating the crude product with activated charcoal.

Q3: How can I remove the isomeric impurity, 1-bromo-2-methylbut-2-ene?

A3: Due to the similar boiling points of the two isomers, simple distillation may not be sufficient for complete separation. Fractional distillation with a high-efficiency column is the most effective method for separating these isomers.

Q4: What is the best general procedure for purifying crude this compound?

A4: A multi-step approach is generally recommended. This involves an initial extractive workup to remove water-soluble impurities and unreacted reagents, followed by drying of the organic phase. If colored impurities are present, treatment with activated charcoal is beneficial. The final and most critical step is fractional distillation under reduced pressure to separate the desired product from isomeric impurities and other less volatile byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is discolored (yellow-brown) Presence of colored organic impurities or decomposition products.Treat the crude product with activated charcoal before distillation.
Presence of a significant amount of a second peak in GC/NMR analysis with a similar mass. Likely the presence of the isomeric impurity, 1-bromo-2-methylbut-2-ene.Perform fractional distillation under reduced pressure using a high-efficiency distillation column.
Product contains residual solvents. Incomplete removal of solvents during the final purification step.Perform a final distillation, ensuring the appropriate temperature and vacuum are applied to remove all volatile solvents.
Low yield after purification. Loss of product during the extractive workup or distillation.Ensure proper separation of aqueous and organic layers during workup. Use a properly insulated distillation apparatus to minimize heat loss and ensure efficient condensation.

Quantitative Data on Purification

The following table summarizes the expected purity of this compound after each stage of a typical purification process. The initial purity of the crude product is assumed to be around 80-85%.

Purification Step Major Impurities Removed Expected Purity (%)
Crude Product Isomeric byproduct, over-brominated products, unreacted starting materials, solvent residues, colored impurities.80 - 85
Extractive Workup Water-soluble starting materials and byproducts.85 - 90
Activated Charcoal Treatment Colored impurities.85 - 90 (color improved)
Fractional Distillation Isomeric byproduct, over-brominated products, other organic impurities.> 95

Experimental Protocols

Protocol 1: Extractive Workup and Activated Charcoal Treatment

Objective: To remove water-soluble impurities, acidic/basic residues, and colored impurities from crude this compound.

Methodology:

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts. Shake the funnel gently, venting frequently to release any evolved gas.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to aid in the removal of water. Separate and discard the aqueous layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent.

  • To the dried organic solution, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Stir the mixture for 15-30 minutes at room temperature.

  • Filter the solution through a pad of celite to remove the activated charcoal.

  • The resulting solution is ready for fractional distillation.

Protocol 2: Fractional Distillation

Objective: To purify this compound from isomeric impurities and other non-volatile byproducts.

Methodology:

  • Set up a fractional distillation apparatus with a high-efficiency distillation column (e.g., a Vigreux or packed column).

  • Ensure all glassware is dry and the system is airtight.

  • Transfer the crude or pre-treated this compound to the distillation flask. Add a few boiling chips.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure. For a related compound, 4-bromo-1-chloro-2-methyl-2-butene, a boiling point of 75–85 °C at 10 Torr has been reported, which can be used as a starting point. The boiling point of this compound will be in a similar range.

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Combine the pure fractions.

Visualizations

experimental_workflow Experimental Workflow for Purification of this compound crude Crude this compound workup Extractive Workup (Wash with NaHCO3, H2O, Brine) crude->workup Remove water-soluble impurities drying Drying (Anhydrous MgSO4) workup->drying Remove residual water charcoal Activated Charcoal Treatment drying->charcoal Remove colored impurities distillation Fractional Distillation (Reduced Pressure) charcoal->distillation Separate isomers and non-volatiles pure Pure this compound distillation->pure logical_relationship Troubleshooting Logic for Impurity Removal start Analyze Crude Product (GC, NMR) water_soluble Water-Soluble Impurities? start->water_soluble isomeric Isomeric Impurity Present? frac_dist Perform Fractional Distillation isomeric->frac_dist Yes pure_product Pure Product isomeric->pure_product No colored Colored Impurities Present? colored->isomeric No act_charcoal Treat with Activated Charcoal colored->act_charcoal Yes water_soluble->colored No ext_workup Perform Extractive Workup water_soluble->ext_workup Yes frac_dist->pure_product act_charcoal->isomeric ext_workup->colored

Preventing polymerization of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 4-Bromo-2-methylbut-1-ene during storage and experimentation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Viscosity Increase or Solid Formation in Stored Monomer Spontaneous polymerization has occurred.Do not attempt to use the material. Dispose of it according to your institution's hazardous waste guidelines. Review storage conditions and inhibitor levels.
Inconsistent or Failed Reaction The presence of a polymerization inhibitor is interfering with the desired reaction.Remove the inhibitor from the monomer immediately before use. See Experimental Protocols for detailed procedures.
The monomer has partially polymerized, reducing its effective concentration.Purify the monomer by vacuum distillation, ensuring to add a polymerization inhibitor to the receiving flask if the purified monomer is to be stored.
Discoloration of the Monomer (Yellowing or Browning) Potential degradation or slow polymerization.While slight discoloration may not always indicate significant polymerization, it is a sign of instability. It is best to purify the monomer before use.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerizing?

A1: this compound, as an unsaturated allylic bromide, is susceptible to spontaneous polymerization.[1] This process is typically initiated by the formation of free radicals, which can be triggered by exposure to heat, light (UV radiation), or atmospheric oxygen.[2][3] Once initiated, a chain reaction can lead to the formation of polymer chains, increasing the viscosity of the liquid and potentially leading to solidification.

Q2: How can I prevent the polymerization of this compound during storage?

A2: Proper storage is crucial for maintaining the stability of this compound. This includes:

  • Refrigeration: Store the monomer at 2-8°C.

  • Exclusion of Light: Keep the container in a dark location or use an amber-colored bottle.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Use of Inhibitors: For long-term storage, the addition of a polymerization inhibitor is recommended.

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their self-polymerization.[4] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5] By reacting with these free radicals, inhibitors form stable species that are unable to propagate the polymerization chain.[]

Q4: Which inhibitors are suitable for this compound?

Inhibitor Typical Concentration (ppm) Primary Benefit
Hydroquinone (HQ) 100 - 1000Effective and widely used.
4-Methoxyphenol (MEHQ) 10 - 200Good efficiency and common choice for acrylates.[4]
Butylated Hydroxytoluene (BHT) 100 - 500Also acts as an antioxidant.[4]

Q5: Do I need to remove the inhibitor before using this compound in my reaction?

A5: Yes, in most cases, the polymerization inhibitor must be removed immediately prior to use.[7] The inhibitor will interfere with any reaction that proceeds via a free-radical mechanism and can also affect other types of reactions. Failure to remove the inhibitor can lead to inconsistent results, low yields, or complete reaction failure.[8]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors using an Alumina Column

This is a rapid and effective method for removing phenolic inhibitors at a lab scale.

Materials:

  • Glass chromatography column

  • Basic activated alumina

  • Anhydrous solvent (e.g., hexane or diethyl ether)

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

  • In a separate beaker, create a slurry of basic activated alumina in your chosen anhydrous solvent.

  • Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing. The bed height should be approximately 10-15 cm.

  • Once the alumina has settled, add a thin layer of sand to the top of the column to prevent disturbance of the alumina bed.

  • Drain the solvent until it is level with the top of the sand.

  • Dissolve the this compound in a minimal amount of the anhydrous solvent and carefully add it to the top of the column.

  • Elute the monomer through the column using the anhydrous solvent, collecting the purified, inhibitor-free monomer in a clean, dry flask.

  • The purified monomer should be used immediately.

Protocol 2: Removal of Phenolic Inhibitors by Caustic Wash

This method is suitable for larger quantities of the monomer.

Materials:

  • Separatory funnel

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of 5% aqueous NaOH solution, stopper the funnel, and shake gently, periodically venting to release any pressure.

  • Allow the layers to separate. The inhibitor will be in the lower aqueous layer, which should be drained and discarded.

  • Repeat the wash with the NaOH solution two more times.

  • Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

  • Wash the monomer with a saturated brine solution to aid in the removal of water.

  • Drain the monomer into a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter or decant the purified monomer from the drying agent. The monomer is now ready for use and should be used immediately.

Visualizations

Polymerization_Initiation Figure 1. Free Radical Polymerization Initiation Initiator Initiator (Heat, Light, O₂) Free_Radical Free Radical (R•) Initiator->Free_Radical forms Monomer This compound Free_Radical->Monomer attacks Monomer_Radical Monomer Radical Monomer->Monomer_Radical forms

Caption: Free radical formation and subsequent attack on the monomer initiates the polymerization chain reaction.

Inhibition_Mechanism Figure 2. Mechanism of Polymerization Inhibition Monomer_Radical Growing Polymer Chain (Monomer Radical) Inhibitor Inhibitor (e.g., HQ) Monomer_Radical->Inhibitor reacts with Stable_Species Stable, Non-reactive Species Inhibitor->Stable_Species forms

Caption: The inhibitor traps the reactive radical of the growing polymer chain, terminating the polymerization.

Troubleshooting_Workflow Figure 3. Troubleshooting Workflow for Polymerization Issues Start Observe Issue with This compound Check_Viscosity Increased Viscosity or Solidification? Start->Check_Viscosity Dispose Dispose of Material Review Storage Check_Viscosity->Dispose Yes Check_Reaction Inconsistent or Failed Reaction? Check_Viscosity->Check_Reaction No Remove_Inhibitor Remove Inhibitor Before Use Check_Reaction->Remove_Inhibitor Yes End Proceed with Experiment Check_Reaction->End No Purify Purify Monomer (e.g., Vacuum Distillation) Remove_Inhibitor->Purify Purify->End

Caption: A logical workflow to diagnose and address common issues related to the polymerization of this compound.

References

Technical Support Center: Grignard Reaction with 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 4-bromo-2-methylbut-1-ene (also known as prenyl bromide).

Troubleshooting Guides

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a common issue in Grignard reactions. The primary cause is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Here are the key factors and troubleshooting steps:

  • Magnesium Activation: The magnesium surface must be activated to expose fresh metal.[1]

    • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine is a common method. The disappearance of the purple color indicates the activation of the magnesium.[2] Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas bubbles indicates activation.

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water.[3]

    • Glassware: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere or oven-drying overnight.

    • Solvents and Reagents: Use anhydrous solvents (typically diethyl ether or THF) and ensure the this compound is dry.

  • Initiation Temperature: Sometimes, gentle heating may be required to start the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.

Q2: I am observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?

A2: Low yields in the Grignard reaction of this compound are often due to side reactions. The most common are Wurtz coupling and allylic rearrangement.

  • Wurtz Coupling: This is a major side reaction where the formed Grignard reagent reacts with the unreacted this compound to form a homocoupled dimer (2,7-dimethyl-2,6-octadiene).[2][4]

    • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and favors the reaction with magnesium.[2]

    • Temperature Control: The Grignard formation is exothermic. Maintain a controlled temperature to avoid hotspots that can accelerate the Wurtz coupling reaction.[2]

    • Solvent Choice: Diethyl ether is often preferred over THF for reactive halides as it can sometimes reduce the extent of Wurtz coupling.[2]

  • Allylic Rearrangement: The Grignard reagent formed from this compound can exist in equilibrium with its more sterically hindered isomer, 1,1-dimethylallylmagnesium bromide. This can lead to the formation of a mixture of products upon reaction with an electrophile.[5][6] The ratio of these products can be influenced by the steric hindrance of the electrophile.[6]

Below is a diagram illustrating the troubleshooting workflow for low-yielding reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_initiation Reaction Initiation Issues? start->check_initiation check_side_reactions Evidence of Side Reactions? check_initiation->check_side_reactions No initiation_solutions Troubleshoot Initiation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Gentle heating check_initiation->initiation_solutions Yes wurtz_solutions Minimize Wurtz Coupling: - Slow, dropwise addition of halide - Maintain controlled temperature - Consider diethyl ether as solvent check_side_reactions->wurtz_solutions Yes (e.g., dimer detected) rearrangement_issue Product Mixture Observed? check_side_reactions->rearrangement_issue No end Improved Yield initiation_solutions->end wurtz_solutions->end rearrangement_info Acknowledge Allylic Rearrangement: - Isomeric Grignard reagents form - Product ratio depends on electrophile sterics rearrangement_issue->rearrangement_info Yes rearrangement_issue->end No rearrangement_info->end

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Frequently Asked Questions (FAQs)

Q3: What is the expected structure of the Grignard reagent from this compound?

A3: Due to allylic rearrangement, the Grignard reagent exists as a mixture of two isomers in equilibrium: the primary Grignard reagent (2-methyl-3-buten-1-ylmagnesium bromide) and the tertiary Grignard reagent (1,1-dimethyl-2-propenylmagnesium bromide). The primary isomer is generally the major species.[6]

The following diagram illustrates this equilibrium.

Allylic_Rearrangement This compound H2C=C(CH3)CH2CH2Br Mg Mg (in Ether) Grignard_mix Equilibrium Mixture Mg->Grignard_mix Primary_Grignard H2C=C(CH3)CH2CH2MgBr (Primary) Grignard_mix->Primary_Grignard Tertiary_Grignard [H2C=CH-C(CH3)2]MgBr (Tertiary) Primary_Grignard->Tertiary_Grignard equilibrium

Caption: Allylic rearrangement of the Grignard reagent.

Q4: How does the choice of solvent affect the reaction?

A4: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate the magnesium and stabilize the Grignard reagent. As mentioned, for reactive allylic halides, diethyl ether may be advantageous in minimizing the Wurtz coupling side reaction compared to THF.[2]

Q5: What are the best practices for quenching a Grignard reaction?

A5: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to adding water or strong acid directly, which can cause a violent reaction with any unreacted magnesium.

Data Presentation

The following table summarizes the impact of reaction parameters on the yield of the desired Grignard product versus the Wurtz coupling byproduct, based on data for a reactive benzylic halide which is analogous to the behavior of allylic halides.

ParameterConditionGrignard Product Yield (%)Wurtz Coupling Byproduct (%)Reference
Solvent Diethyl Ether (Et₂O)94Minimal[2]
Tetrahydrofuran (THF)27Significant[2]
Addition Rate Slow, dropwiseHigherLower[2]
RapidLowerHigher[2]
Temperature Controlled, lowerHigherLower[2]
Elevated, uncontrolledLowerHigher[2]

Experimental Protocols

Protocol: Preparation of 2-methyl-3-buten-1-ylmagnesium bromide and reaction with an aldehyde

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • This compound

  • Anhydrous diethyl ether

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser), all rigorously dried

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle warming may be applied if the reaction does not start.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Quenching: After the addition of the aldehyde is complete, stir the reaction mixture at room temperature for 1 hour. Then, slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification and Analysis: Purify the crude product by column chromatography or distillation. Characterize the product and any byproducts by NMR, IR, and mass spectrometry to determine the yield and the ratio of any isomeric products.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 4-Bromo-2-methylbut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of this compound?

A1: The two most promising scalable synthesis routes for this compound are the hydrobromination of isoprene and the bromination of 2-methyl-3-buten-1-ol. The choice between these methods often depends on the availability of starting materials, desired purity, and control over side reactions.

Q2: What are the primary isomers formed during the hydrobromination of isoprene, and how can I favor the formation of this compound?

A2: The hydrobromination of isoprene, a conjugated diene, can result in two main products: the 1,4-addition product (this compound) and the 1,2-addition product (3-Bromo-3-methyl-1-butene). The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. To favor the formation of the thermodynamically more stable 1,4-adduct, the reaction is typically run at higher temperatures, allowing for equilibrium to be established. Conversely, lower temperatures (kinetic control) tend to favor the 1,2-adduct.

Q3: What are the advantages of using 2-methyl-3-buten-1-ol as a starting material?

A3: Synthesizing this compound from 2-methyl-3-buten-1-ol can offer better control over the product's regioselectivity, avoiding the mixture of isomers often seen with the direct hydrobromination of isoprene. This method involves the conversion of a primary alcohol to an alkyl bromide, which is a well-established and generally high-yielding transformation.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Besides the formation of isomeric byproducts in the hydrobromination of isoprene, other potential side reactions include polymerization of the starting materials or product, especially under acidic conditions or at elevated temperatures. When using brominating agents like phosphorus tribromide (PBr₃), it is crucial to control the reaction temperature to prevent the formation of undesired byproducts. In allylic bromination reactions using N-Bromosuccinimide (NBS), the formation of multiple brominated isomers can occur if the intermediate radical has non-equivalent resonance structures.[1]

Q5: What purification methods are recommended for this compound?

A5: Fractional distillation is the most common and effective method for purifying this compound from starting materials, solvents, and isomeric byproducts.[2] The boiling points of the 1,2- and 1,4-adducts are typically different enough to allow for separation with an efficient distillation column. For a related compound, distillation at 75–85 °C under reduced pressure (10 Torr) has been reported.[3]

Troubleshooting Guides

Synthesis via Hydrobromination of Isoprene
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Reaction conditions favoring the 1,2-adduct. - Polymerization of isoprene. - Incomplete reaction.- Increase the reaction temperature to favor the thermodynamic 1,4-product. - Ensure a slow, controlled addition of HBr to minimize localized high concentrations that can lead to polymerization. - Monitor the reaction by GC to ensure it goes to completion.
Difficult Separation of Isomers - Boiling points of the 1,2- and 1,4-adducts are too close for the distillation setup.- Use a longer, more efficient fractional distillation column (e.g., Vigreux or packed column). - Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.
Product is Dark or Contains Tarry Material - Overheating during the reaction or workup. - Presence of impurities that catalyze polymerization.- Maintain careful temperature control throughout the process. - Use freshly distilled isoprene to remove any inhibitors or peroxides. - Consider adding a radical inhibitor if polymerization is suspected.
Synthesis via Bromination of 2-Methyl-3-buten-1-ol
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion to the Bromide - Insufficient amount of brominating agent (e.g., PBr₃). - Reaction temperature is too low.- Use a slight excess of the brominating agent. - Slowly increase the reaction temperature while monitoring the reaction progress by TLC or GC.
Formation of Impurities - Overheating during the addition of the brominating agent. - Presence of water in the reaction.- Add the brominating agent dropwise at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. - Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Workup - Quenching the reaction too quickly or with a large amount of water.- Add the quenching solution (e.g., saturated sodium bicarbonate) slowly and carefully at a low temperature to control the exotherm. - Use a separatory funnel for efficient extraction of the product.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of bromo-methyl-butene derivatives from the literature, which can serve as a benchmark for the synthesis of this compound.

Synthesis Method Starting Material Product Yield Purity Reference
Bromination of Isoprene Epoxide3,4-Epoxy-3-methyl-1-butene(E)-4-bromo-2-methylbut-2-en-1-al78%~80%[4]
Bromination of ChlorohydrinIsoprene-derived chlorohydrin4-Bromo-1-chloro-2-methyl-2-buteneup to 84%E/Z = 10/1[3]

Experimental Protocols

Proposed Protocol 1: Synthesis of this compound via Hydrobromination of Isoprene (Thermodynamic Control)

Disclaimer: This is a proposed protocol based on established chemical principles for hydrohalogenation of conjugated dienes. It should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet/scrubber.

  • Reaction: Charge the flask with a suitable solvent (e.g., a non-polar solvent like hexane). Cool the flask to 0 °C. Add freshly distilled isoprene to the flask.

  • Slowly add a solution of hydrobromic acid (e.g., 48% aqueous solution or HBr in acetic acid) to the stirred isoprene solution via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to a higher temperature (e.g., 40-50 °C) and stir for several hours to allow for equilibration to the thermodynamically favored 1,4-adduct. Monitor the reaction progress by GC analysis to determine the ratio of 1,2- to 1,4-adducts.

  • Workup: Once the desired product ratio is achieved, cool the reaction mixture to room temperature. Wash the organic layer with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound.

Proposed Protocol 2: Synthesis of this compound from 2-Methyl-3-buten-1-ol

Disclaimer: This is a proposed protocol based on standard procedures for the conversion of primary alcohols to alkyl bromides using PBr₃. It should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reaction: Charge the flask with 2-methyl-3-buten-1-ol and a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) to the stirred solution via the dropping funnel, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the careful addition of water, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow_hydrobromination cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Isoprene & HBr reaction Hydrobromination start->reaction wash Aqueous Wash reaction->wash neutralize Neutralization wash->neutralize dry Drying neutralize->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound via hydrobromination of isoprene.

experimental_workflow_bromination_alcohol cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-Methyl-3-buten-1-ol & PBr3 reaction Bromination start->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry evaporation Solvent Evaporation dry->evaporation distillation Fractional Distillation evaporation->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound from 2-methyl-3-buten-1-ol.

logical_relationship_isomer_formation isoprene Isoprene + HBr carbocation Allylic Carbocation Intermediate (Resonance Stabilized) isoprene->carbocation kinetic_control Kinetic Control (Low Temperature) carbocation->kinetic_control Faster Formation thermodynamic_control Thermodynamic Control (High Temperature) carbocation->thermodynamic_control More Stable Product product_1_2 1,2-Adduct (3-Bromo-3-methyl-1-butene) kinetic_control->product_1_2 product_1_4 1,4-Adduct (this compound) thermodynamic_control->product_1_4

Caption: Isomer formation in the hydrobromination of isoprene.

References

Technical Support Center: 4-Bromo-2-methylbut-1-ene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-methylbut-1-ene. The following information is designed to help you identify and mitigate the formation of common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Due to its structure as a primary allylic bromide, this compound is prone to several side reactions. The most common byproducts arise from:

  • Allylic Rearrangement (S_N2' Reaction): Nucleophilic attack at the C3 carbon, leading to a rearranged product where the double bond shifts. This is often a major byproduct.

  • Elimination (E2 Reaction): Under basic conditions, elimination of HBr can occur to form dienes.

  • Isomerization: The starting material or products may isomerize under certain conditions, particularly in the presence of acid or heat.

  • Coupling Reactions: In the case of Grignard reagent formation, homo-coupling of the Grignard reagent can occur.

Q2: I am observing a significant amount of an isomeric alcohol in my substitution reaction with a nucleophile. What is happening?

A2: You are likely observing the product of an S_N2' (allylic rearrangement) reaction. Instead of attacking the carbon bearing the bromine (C1), the nucleophile attacks the C3 carbon of the double bond, causing the double bond to shift and the bromide to be eliminated. This results in the formation of a tertiary alcohol, 2-methyl-3-buten-2-ol, if the nucleophile is a hydroxide source. For other nucleophiles, the corresponding tertiary adduct will be formed.

Q3: How can I minimize the formation of the rearranged product (S_N2' byproduct)?

A3: Minimizing the S_N2' byproduct involves carefully selecting reaction conditions to favor the direct S_N2 pathway. Key strategies include:

  • Choice of Nucleophile: Use a "soft" and less sterically hindered nucleophile. Hard, bulky nucleophiles are more likely to attack the more sterically accessible terminal carbon of the double bond.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) generally favor S_N2 reactions. Protic solvents can stabilize the partial positive charge on the C3 carbon in the transition state, promoting the S_N2' pathway.

  • Temperature: Lowering the reaction temperature can increase the selectivity for the S_N2 product as it is often the kinetic product.

  • Counter-ion: The nature of the cation associated with the nucleophile can influence the reaction pathway.

Q4: My reaction is producing a volatile, non-polar byproduct that is difficult to separate from the solvent. What could it be?

A4: This is likely an elimination byproduct, such as isoprene or other dienes, formed through an E2 reaction. This is more prevalent when using strong, sterically hindered bases. To mitigate this, use a less basic nucleophile and lower reaction temperatures.

Troubleshooting Guides

Issue 1: Low Yield of Desired Primary Substitution Product and a High Percentage of a Tertiary Isomer

Symptoms:

  • NMR or GC-MS analysis shows a mixture of the expected primary substitution product and a significant amount of the isomeric tertiary product.

  • For example, in a reaction with NaOH, you observe both 2-methylbut-1-en-4-ol (desired) and 2-methyl-3-buten-2-ol (byproduct).

Root Cause:

  • The reaction is proceeding via a competitive S_N2' pathway (allylic rearrangement) in addition to the desired S_N2 pathway.

Solutions:

Parameter Recommendation to Favor S_N2 (Direct Substitution) Rationale
Nucleophile Use a soft, non-basic nucleophile (e.g., azide, cyanide, thiolates). Soft nucleophiles have a higher propensity for direct attack at the electrophilic carbon.
Solvent Employ a polar aprotic solvent (e.g., Acetone, DMF, DMSO). These solvents enhance nucleophilicity without solvating the nucleophile as strongly as protic solvents, disfavoring the more charge-separated S_N2' transition state.
Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature). The S_N2 reaction generally has a lower activation energy than the S_N2' and E2 pathways.

| Base Strength | If a base is required, use a weaker, non-hindered base. | Strong, bulky bases will favor elimination (E2) and can also promote S_N2'. |

Expected Product Distribution in Nucleophilic Substitution:

Based on studies of similar allylic halides, the ratio of direct substitution (S_N2) to rearranged product (S_N2') is highly dependent on the reaction conditions. For primary allylic halides with a methyl substituent on the double bond, the rearranged product is often the major product.[1]

Nucleophile/ConditionsExpected Major ProductExpected Minor ProductEstimated Ratio (S_N2' : S_N2)
NaOH in H₂O2-methyl-3-buten-2-ol (S_N2')2-methylbut-1-en-4-ol (S_N2)~85 : 15[1]
NaCN in DMSO3-methyl-4-pentenenitrile (S_N2)2,2-dimethyl-3-butenenitrile (S_N2')Favorable for S_N2
NaN₃ in Acetone4-azido-2-methylbut-1-ene (S_N2)3-azido-3-methylbut-1-ene (S_N2')Favorable for S_N2
Issue 2: Formation of Gaseous or Low-Boiling Point Byproducts

Symptoms:

  • Poor mass balance in the reaction workup.

  • Presence of unexpected peaks in the low retention time region of a GC analysis.

  • Observation of gas evolution during the reaction.

Root Cause:

  • E2 elimination is occurring, leading to the formation of volatile dienes like isoprene.

Solutions:

ParameterRecommendation to Minimize E2 EliminationRationale
Base Use a non-basic nucleophile or a weak, non-hindered base.Strong and bulky bases are the primary drivers of E2 reactions.
Temperature Keep the reaction temperature as low as possible.Elimination reactions are entropically favored and become more significant at higher temperatures.
Solvent Use a polar aprotic solvent.Polar protic solvents can solvate and stabilize the transition state of elimination reactions.

Experimental Protocols

Protocol 1: Analysis of S_N2 vs. S_N2' Product Ratio by GC-MS

Objective: To quantify the ratio of direct substitution and allylic rearrangement products.

Materials:

  • Reaction mixture containing the products from the reaction of this compound with a nucleophile.

  • Internal standard (e.g., dodecane).

  • Anhydrous magnesium sulfate.

  • Diethyl ether.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation:

    • Quench the reaction mixture with water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and carefully concentrate the solution using a rotary evaporator.

    • Prepare a sample for GC-MS by dissolving a known amount of the crude product and a known amount of the internal standard in a suitable solvent (e.g., diethyl ether).

  • GC-MS Analysis:

    • Inject the sample into the GC-MS.

    • Use a suitable temperature program to separate the components. A typical program might start at 50°C and ramp to 250°C.

    • Identify the peaks corresponding to the S_N2 product, S_N2' product, and the internal standard by their mass spectra. The mass spectrum of the starting material is available on PubChem for comparison.[2]

  • Quantification:

    • Integrate the peak areas for the S_N2 product, S_N2' product, and the internal standard.

    • Calculate the relative response factors for the products against the internal standard if authentic samples are available.

    • Determine the molar ratio of the S_N2 and S_N2' products.

Visualizations

Reaction_Pathways cluster_start Reactants cluster_products Potential Products start This compound + Nu- SN2_product Direct Substitution (SN2 Product) start->SN2_product SN2 SN2_prime_product Allylic Rearrangement (SN2' Product) start->SN2_prime_product SN2' E2_product Elimination (E2 Product) start->E2_product E2

Caption: Competing reaction pathways for this compound.

Troubleshooting_Logic issue Low yield of desired product? byproduct_type Identify Byproduct Type (GC-MS, NMR) issue->byproduct_type rearranged_product Isomeric Product (Allylic Rearrangement) byproduct_type->rearranged_product Yes elimination_product Low Boiling Point Product (Elimination) byproduct_type->elimination_product No solution_rearrangement Modify Conditions: - Soft Nucleophile - Polar Aprotic Solvent - Lower Temperature rearranged_product->solution_rearrangement solution_elimination Modify Conditions: - Non-basic Nucleophile - Lower Temperature elimination_product->solution_elimination

Caption: Troubleshooting workflow for byproduct formation.

References

Validation & Comparative

A Comparative Guide to 4-Bromo-2-methylbut-1-ene and Other Prenylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Prenylation

Prenylation, the attachment of isoprenoid groups to molecules, is a cornerstone of synthetic organic chemistry and chemical biology. This modification is critical in the biosynthesis of numerous natural products and is a key post-translational modification of proteins, influencing their localization and function.[1][2][3] The choice of a prenylating agent is therefore a crucial decision in the synthesis of pharmaceuticals and biologically active compounds, directly impacting reaction efficiency, yield, and selectivity.[4][5]

This guide provides an objective comparison between 4-Bromo-2-methylbut-1-ene and other commonly used prenylating agents, with a focus on their chemical reactivity, performance in synthetic applications, and the underlying experimental data.

Chemical Structure and Reactivity Profile

The reactivity of a prenylating agent is fundamentally dictated by its structure. Here, we compare this compound with its isomer, prenyl bromide, and the biological standard, dimethylallyl pyrophosphate (DMAPP).

  • This compound: As a primary alkyl halide with a terminal double bond, its reactivity is nuanced. While it can participate in SN2 reactions, the proximity of the alkene moiety can lead to neighboring group participation or rearrangements, particularly under SN1-favoring conditions.[6] The carbon attached to the bromine is a primary electrophilic center.[7]

  • Prenyl Bromide (1-Bromo-3-methyl-2-butene): This agent is an allylic halide. This structural feature significantly enhances its reactivity in nucleophilic substitution reactions. It readily forms a resonance-stabilized allylic carbocation, making SN1 reactions particularly favorable and generally proceeding faster than with its isomer.[6]

  • Dimethylallyl Pyrophosphate (DMAPP): In biological systems, DMAPP is the quintessential prenylating agent.[8] The pyrophosphate group is an excellent biological leaving group, facilitating enzyme-catalyzed prenylation of various substrates, including tryptophan derivatives and protein cysteine residues.[8][9]

A generalized workflow for a chemical prenylation experiment is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Substrate & Prenylating Agent B Dissolve Substrate in Anhydrous Solvent A->B C Add Base (e.g., K2CO3, NaH) B->C D Add Prenylating Agent (e.g., this compound) under Inert Atmosphere C->D E Heat / Stir (Monitor by TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Work-up (Extraction) F->G H Dry & Concentrate G->H I Purify Product (Column Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: General workflow for a chemical prenylation reaction.

Comparative Performance Data

The choice between prenylating agents often depends on the desired outcome, specifically the selectivity for C-prenylation versus O-prenylation when using nucleophiles with multiple reactive sites, such as phenols.

SubstratePrenylating AgentBase / SolventProduct(s)Yield (%)Reference
2-IodophenolPrenyl BromideEt3N / DMF2-(3-methylbut-2-en-1-yl)phenol76%[10]
""""""1-iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene10%[10]
4-HydroxycoumarinPrenyl BromideAnhydrous K2CO3 / Acetone4-(prenyloxy)coumarin95%F. Borges et al., 2005
Brevianamide FDMAPPEnzyme (FtmPT1) / BufferTryprostatin B (C-prenylation)-[9][11]
(-)-Indolactam VPrenyl BromideNaH / DMFN-prenyl-(-)-indolactam-V-[3]

Note: Direct comparative studies detailing yields for this compound against other agents under identical conditions are sparse in the literature. The table reflects common applications of prenyl bromide and enzymatic prenylation.

Role in Biological Systems and Drug Development

In biological systems, prenylation is a key post-translational modification that attaches farnesyl (15-carbon) or geranylgeranyl (20-carbon) moieties to proteins. This process is catalyzed by prenyltransferases like Farnesyltransferase (FTase) and Geranylgeranyltransferase (GGTase).[1][2] These enzymes recognize specific C-terminal amino acid sequences (the "CaaX box") on target proteins, such as the Ras family of GTPases, which are critical in cell signaling pathways.[3][12]

The diagram below illustrates the enzymatic prenylation pathway, a major target in cancer therapy. Dysregulation of Ras protein function is a hallmark of many cancers, and inhibiting its prenylation prevents its localization to the cell membrane, thereby blocking its signaling activity.[13]

G cluster_pathway Protein Prenylation Pathway isoprenoid Isoprenoid Precursors (via Mevalonate Pathway) dmapp DMAPP / FPP / GGPP (Prenyl Donors) isoprenoid->dmapp ptase Prenyltransferase (FTase / GGTase) dmapp->ptase Binds caax CaaX Protein (e.g., Ras Precursor) caax->ptase Binds prenylated_protein Prenylated Protein ptase->prenylated_protein Catalyzes processing Proteolytic Cleavage (Rce1) prenylated_protein->processing methylation Carboxyl Methylation (Icmt) processing->methylation membrane_protein Mature Membrane-Bound Protein methylation->membrane_protein inhibitor FTIs / GGTIs (Cancer Therapeutics) inhibitor->ptase Inhibits

Caption: Enzymatic prenylation pathway and therapeutic intervention.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for chemical and enzymatic prenylation.

Protocol 1: Synthesis of 4-(prenyloxy)coumarin via O-Prenylation

This protocol describes the O-alkylation of 4-hydroxycoumarin using prenyl bromide.

  • Preparation: Dissolve 4-hydroxycoumarin (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

  • Reaction: Add prenyl bromide (1.2 eq) dropwise to the stirred suspension.

  • Heating: Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove K₂CO₃ and wash the solid with acetone.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: In Vitro Enzymatic Prenylation of a Protein

This protocol outlines a typical assay for farnesyltransferase activity.[14]

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT).

  • Substrates: Add the farnesyl donor, farnesyl pyrophosphate (FPP) (e.g., 0.5 µM), and the protein substrate with a CaaX motif (e.g., GFP-CVIA, 5 µM) to the buffer.[14]

  • Enzyme Addition: Initiate the reaction by adding purified farnesyltransferase (FTase) enzyme (e.g., 50 nM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE. The addition of the farnesyl group results in a slight increase in the protein's hydrophobicity and molecular weight, which can be detected by mobility shift or by using tagged FPP analogues (e.g., fluorescent or alkyne-modified) for subsequent visualization.[14][15]

Conclusion

The selection of a prenylating agent is a critical parameter in chemical synthesis design.

  • Prenyl Bromide is a highly reactive and widely used agent, particularly effective for SN1-type reactions and achieving high yields in O-prenylation. Its propensity to form a stable allylic carbocation governs its reactivity.

  • This compound , as a primary alkyl halide, offers an alternative reactivity profile that may be favorable for SN2-type reactions or when the higher reactivity of an allylic halide is undesirable. Its use may allow for different selectivity, although it is less commonly documented in comparative studies.

  • Enzymatic Prenylation using agents like DMAPP and FPP with prenyltransferases offers unparalleled regio- and stereoselectivity, which is essential in biological applications and the chemoenzymatic synthesis of complex molecules.

For researchers and drug development professionals, understanding the distinct reactivity and selectivity of these agents is paramount. While prenyl bromide remains the workhorse for many standard synthetic applications, this compound provides a different tool for specific synthetic challenges, and enzymatic methods represent the gold standard for biological precision.

References

Spectroscopic Analysis: Confirming the Structure of 4-Bromo-2-methylbut-1-ene vs. its Isomer 1-Bromo-3-methylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the synthesis of halogenated organic compounds, unequivocal structural confirmation is paramount. Spectroscopic analysis provides a powerful toolkit for elucidating molecular architecture. This guide offers a detailed comparison of the expected spectroscopic data for 4-Bromo-2-methylbut-1-ene and its constitutional isomer, 1-Bromo-3-methylbut-2-ene, supported by predictive data and experimental findings for the latter. We will delve into ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to highlight the distinguishing features that enable confident structural assignment.

At a Glance: Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomer, 1-Bromo-3-methylbut-2-ene.

Table 1: ¹H NMR Data (Predicted and Experimental, CDCl₃, δ in ppm)

Proton Assignment This compound (Predicted)[1] 1-Bromo-3-methylbut-2-ene (Experimental) Key Differentiators
=CH₂ 4.8 (s, 1H), 4.7 (s, 1H)-Presence of two distinct singlets for the terminal vinyl protons.
-CH= -~5.4 (t)A triplet for the internal vinyl proton, coupled to the adjacent methylene group.
-CH₂-Br 3.44 (t)~4.0 (d)The chemical shift and multiplicity of the methylene group attached to bromine.
-CH₂- 2.52 (t)-A triplet for the allylic methylene group.
-CH₃ 1.7 (s, 3H)~1.8 (s), ~1.7 (s)A single methyl singlet in the target molecule versus two distinct methyl singlets in the isomer.

Table 2: ¹³C NMR Data (Predicted and Experimental, CDCl₃, δ in ppm)

Carbon Assignment This compound (Predicted) 1-Bromo-3-methylbut-2-ene (Experimental) Key Differentiators
C=C (quaternary) ~140-145~135-140Chemical shift of the quaternary sp² carbon.
C=C (CH or CH₂) ~115~120-125Chemical shift of the sp² carbon bearing protons.
-CH₂-Br ~35~30Chemical shift of the carbon bonded to bromine.
-CH₂- ~40-Presence of an additional sp³ carbon signal.
-CH₃ ~22~18, ~26A single methyl signal versus two distinct methyl signals.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group This compound (Expected) 1-Bromo-3-methylbut-2-ene (Experimental) Key Differentiators
=C-H Stretch ~3080~3020Presence of a distinct sp² C-H stretch for the terminal alkene.
C=C Stretch ~1650~1670Subtle difference in the carbon-carbon double bond stretching frequency.
C-Br Stretch ~650-550~680-580The position of the carbon-bromine stretching vibration.

Table 4: Mass Spectrometry Data (m/z)

Ion This compound (Expected) 1-Bromo-3-methylbut-2-ene (Experimental) Key Differentiators
Molecular Ion [M]⁺ 148/150148/150Both show the characteristic 1:1 isotopic pattern for bromine.
[M-Br]⁺ 6969Loss of bromine radical is a major fragmentation for both.
Base Peak 6969The C₅H₉⁺ fragment is the most stable and abundant ion for both isomers.
Other Fragments 4141, 55Differences in the relative abundance of smaller fragments.

Experimental Workflow and Analysis

The structural confirmation of this compound follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_confirmation Structure Verification Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Comparison with Isomer Data (1-Bromo-3-methylbut-2-ene) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure Confirmed Structure: This compound Comparison->Structure

Workflow for the spectroscopic confirmation of this compound.

Detailed Spectroscopic Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the most definitive evidence for distinguishing between the two isomers. For This compound , the key features are:

  • Two singlets around 4.7 and 4.8 ppm, each integrating to one proton, are characteristic of the geminal protons on the terminal double bond (=CH₂).[1]

  • A triplet at approximately 3.44 ppm corresponds to the two protons of the methylene group adjacent to the bromine atom (-CH₂Br).[1]

  • Another triplet around 2.52 ppm is assigned to the allylic methylene protons (-CH₂-C=).[1]

  • A singlet at about 1.7 ppm, integrating to three protons, represents the methyl group attached to the double bond.[1]

In contrast, 1-Bromo-3-methylbut-2-ene would show:

  • A triplet at a lower field (around 5.4 ppm) for the single vinyl proton (-CH=), coupled to the adjacent methylene group.

  • A doublet for the methylene group attached to the bromine (-CH₂Br) at a slightly lower field (around 4.0 ppm) due to the direct attachment to the double bond system.

  • Two distinct singlets for the two methyl groups attached to the double bond (around 1.7 and 1.8 ppm), as they are chemically non-equivalent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum corroborates the structural assignment. For This compound , one would expect five distinct signals corresponding to the five carbon environments. The key signals would be:

  • Two signals in the alkene region (100-150 ppm), one for the quaternary carbon and one for the terminal =CH₂ carbon.[2]

  • Three signals in the aliphatic region, corresponding to the -CH₂Br, the other -CH₂-, and the -CH₃ group.

For 1-Bromo-3-methylbut-2-ene , the spectrum would also show five signals, but with notable differences in chemical shifts, particularly for the sp² carbons and the two distinct methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present. For This compound , the spectrum should exhibit:

  • A characteristic absorption band for the sp² C-H stretch of the terminal alkene at approximately 3080 cm⁻¹.

  • A C=C stretching vibration around 1650 cm⁻¹.

  • A strong absorption in the fingerprint region, typically between 650-550 cm⁻¹, corresponding to the C-Br stretch.

The isomer, 1-Bromo-3-methylbut-2-ene , would show a similar C=C stretch and C-Br stretch, but the sp² C-H stretch would be at a slightly different frequency and likely less intense.

Mass Spectrometry

Mass spectrometry helps to confirm the molecular weight and provides clues about the structure through fragmentation patterns. Both isomers have the same molecular formula (C₅H₉Br) and thus the same molecular weight. The mass spectrum for both compounds is expected to show:

  • A molecular ion peak (M⁺) at m/z 148 and an M+2 peak at m/z 150 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • The base peak at m/z 69, corresponding to the loss of the bromine radical ([M-Br]⁺). This C₅H₉⁺ cation is relatively stable for both isomers.

While the major fragments are similar, subtle differences in the relative intensities of other smaller fragment ions can provide further corroborating evidence for the specific isomeric structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of about 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty KBr plates or ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and introduction into the ion source, or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of approximately m/z 35-200 to detect the molecular ion and significant fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic bromine isotopic pattern, and the major fragmentation pathways.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in comparison to known isomers, researchers can confidently confirm the structure of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2-methylbut-1-ene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of synthesized 4-Bromo-2-methylbut-1-ene, a versatile building block in organic synthesis.[1] Experimental data and detailed protocols are provided to support the comparison.

Introduction to Potential Impurities in this compound Synthesis

The synthesis of this compound, commonly prepared via the hydrobromination of isoprene, can result in a mixture of isomeric products and contain unreacted starting materials. Understanding these potential impurities is crucial for developing a robust purity assessment method.

Potential Process-Related Impurities:

  • Isomeric Byproducts: The electrophilic addition of hydrogen bromide (HBr) to isoprene can yield several constitutional isomers.[2][3] The reaction can proceed via 1,2-addition or 1,4-addition, and the stability of the resulting carbocation intermediate influences the product distribution.[4]

    • 3-Bromo-3-methyl-1-butene: A likely impurity formed through a more stable tertiary carbocation intermediate.

    • 1-Bromo-3-methyl-2-butene: The thermodynamically more stable product.

  • Unreacted Isoprene: Residual starting material may be present in the final product mixture.

  • Isoprene Dimers and Oligomers: Isoprene can dimerize or oligomerize, especially under certain reaction conditions.[5]

  • Other Impurities from Isoprene Feedstock: Commercial isoprene may contain other C5 hydrocarbons, acetylenes, and sulfur compounds.[5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Method Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

  • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 ppm.

  • Inject 1 µL of each standard and the sample solution into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Method Parameters:

  • Solvent: Chloroform-d (CDCl₃) with a known amount of an internal standard.

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice as its sharp singlet at δ 0.25 ppm is unlikely to overlap with signals from the analyte or its impurities.

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full relaxation and accurate integration.

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5-10 mg) of the internal standard (BTMSB) to the same NMR tube.

  • Add approximately 0.7 mL of CDCl₃, cap the tube, and gently invert to dissolve the sample and internal standard completely.

  • Acquire the ¹H NMR spectrum.

Data Presentation

Table 1: GC-MS Purity Assessment of Synthesized this compound

CompoundRetention Time (min)Area %Identification (based on MS library and fragmentation)
Isoprene3.50.5Unreacted Starting Material
This compound 8.2 95.2 Product
3-Bromo-3-methyl-1-butene8.52.8Isomeric Impurity
1-Bromo-3-methyl-2-butene9.11.3Isomeric Impurity
Isoprene Dimer12.40.2Side-Product

Table 2: qNMR Purity Assessment of Synthesized this compound

ParameterValue
Weight of Sample (mg)15.20
Weight of Internal Standard (BTMSB) (mg)8.50
Purity of Internal Standard (%)99.8
Integral of Analyte Signal (vinyl protons at ~4.8-5.0 ppm)2.00
Number of Protons for Analyte Signal2
Integral of Internal Standard Signal (silyl protons at ~0.25 ppm)18.00
Number of Protons for Internal Standard Signal18
Calculated Purity of this compound (%) 95.5

Mandatory Visualization

fragmentation_pathway cluster_main GC-MS Fragmentation of this compound and Impurities cluster_impurities Potential Impurity Fragmentation parent_ion [C₅H₉Br]⁺˙ (m/z 148/150) loss_br [C₅H₉]⁺ (m/z 69) parent_ion->loss_br - Br• loss_c2h4 [C₃H₅Br]⁺˙ (m/z 120/122) parent_ion->loss_c2h4 - C₂H₄ loss_ch3 [C₄H₆Br]⁺ (m/z 133/135) parent_ion->loss_ch3 - CH₃• impurity1 Isomeric Impurity [C₅H₉Br]⁺˙ (m/z 148/150) impurity_frag Similar fragmentation pattern, but different relative abundances impurity1->impurity_frag

References

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-bromo-2-methylbut-1-ene emerges as a versatile and valuable building block in the synthesis of novel compounds with promising therapeutic applications. This guide provides an objective comparison of the biological activities of various compounds synthesized from this prenylating agent, supported by experimental data and detailed methodologies. The unique chemical structure of this compound, featuring a reactive bromine atom and a double bond, allows for its incorporation into a wide array of molecular scaffolds, leading to derivatives with significant anticancer and antimicrobial properties.

Anticancer Activity of Prenylated Chalcones

A notable class of compounds synthesized using a prenyl source, such as this compound, are the prenylated chalcones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. A key example is the synthesis of Bavachalcone and its analogs, which have been evaluated for their ability to inhibit the proliferation of human tumor cells.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of synthesized prenylated chalcones was assessed using the MTT assay, a colorimetric method that measures cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, was determined for each derivative against the K562 human leukemia cell line.

CompoundStructureIC50 (µM) against K562 Cells[1]
Bavachalcone (1a)(Structure not available in search results)2.7[1]
Xanthoangelol (1b)(Structure not available in search results)(Data not available in search results)
Isobavachalcone (1c)(Structure not available in search results)(Data not available in search results)
Isoxanthoangelol (1d)(Structure not available in search results)(Data not available in search results)

Structure-activity relationship (SAR) studies suggest that the presence of a prenyl or geranyl group significantly enhances the cytotoxic activity of the chalcone backbone.[1] Among the tested compounds, Bavachalcone (1a) exhibited the most potent activity against the K562 cell line, with an IC50 value of 2.7 µM.[1] Further investigations into the mechanism of action revealed that these chalcone derivatives induce apoptosis, or programmed cell death, in K562 cells, as evidenced by morphological changes and annexin-V/PI staining.[1]

Experimental Protocol: MTT Assay for Cell Viability

The following protocol outlines the key steps for determining the cytotoxic activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized compounds

  • Human cancer cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add synthesized compounds incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Antimicrobial Activity of Prenylated Coumarins

Another important class of compounds accessible from this compound are prenylated coumarins. These natural products and their synthetic derivatives have garnered attention for their broad-spectrum antimicrobial properties. The introduction of a prenyl group onto the coumarin scaffold has been shown to enhance their activity against various bacterial and fungal strains.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of prenylated coumarins is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

While specific examples of coumarins synthesized directly from this compound with corresponding MIC values were not found in the provided search results, studies on naturally occurring and synthesized prenylated coumarins demonstrate their potential. For instance, compounds isolated from the roots of Prangos hulusii have shown significant antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)[2][3]
4′-senecioiloxyostholBacillus subtilis ATCC 93725[2][3]
MurraolKlebsiella pneumoniae ATCC 435263[2]
Bacillus subtilis ATCC 937263[2]
AuraptenolKlebsiella pneumoniae ATCC 435263[2]
Bacillus subtilis ATCC 937263[2]
IsoimperatorinMethicillin-resistant Staphylococcus aureus (MRSA)16[2][3]

These findings highlight the potential of prenylated coumarins as a promising class of antimicrobial agents. The synthesis of novel derivatives using this compound could lead to the discovery of compounds with enhanced potency and a broader spectrum of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the synthesized compounds in the appropriate broth medium in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the microplate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial dilution of compounds inoculate_plate Inoculate microplate serial_dilution->inoculate_plate prepare_inoculum Prepare standardized inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate observe_growth Observe for microbial growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Workflow for MIC determination via broth microdilution.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms through which these synthesized compounds exert their biological effects is crucial for drug development. As previously mentioned, prenylated chalcones have been shown to induce apoptosis in cancer cells.

Apoptosis Induction Pathway

Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs function by triggering apoptosis in tumor cells. The induction of apoptosis by the synthesized chalcone derivatives likely involves a cascade of molecular events that ultimately lead to cell death. While the specific signaling pathway was not detailed in the search results, a general representation of an apoptosis pathway is provided below.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase drug Prenylated Chalcone initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) drug->initiator_caspases Induces effector_caspases Effector Caspases (e.g., Caspase-3) initiator_caspases->effector_caspases Activation dna_fragmentation DNA Fragmentation effector_caspases->dna_fragmentation membrane_blebbing Membrane Blebbing effector_caspases->membrane_blebbing apoptotic_bodies Formation of Apoptotic Bodies membrane_blebbing->apoptotic_bodies

A generalized pathway of apoptosis induction.

Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by compounds derived from this compound. Such studies will be instrumental in optimizing their therapeutic efficacy and selectivity.

References

A Comparative Analysis of Synthetic Routes to 4-Bromo-2-methylbut-1-ene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of three primary synthetic pathways to 4-Bromo-2-methylbut-1-ene, a key intermediate in pharmaceutical and natural product synthesis, reveals that the optimal route depends on a balance of raw material cost, reaction yield, and operational complexity. This guide provides a detailed comparison of syntheses starting from isoprene, 2-methyl-3-buten-1-ol, and 3-methyl-3-buten-1-ol, complete with experimental protocols and cost breakdowns to aid researchers in selecting the most suitable method for their specific needs.

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the isoprenyl moiety.[1][2] Its efficient and cost-effective synthesis is therefore of significant interest to the chemical and pharmaceutical industries. This comparative guide evaluates three distinct synthetic strategies, providing a quantitative and qualitative assessment of each.

Executive Summary of Synthetic Routes

RouteStarting MaterialKey ReagentsReported Yield (%)Estimated Cost per Gram of Product ($)Key AdvantagesKey Disadvantages
1 IsopreneHydrogen Bromide, Radical Initiator (e.g., AIBN)60-705-10Low-cost starting material.Potential for multiple side products, requires careful control of regioselectivity.
2 2-Methyl-3-buten-1-olPhosphorus Tribromide (PBr₃)~8515-25High yield, good selectivity.Higher cost of starting material, PBr₃ is corrosive and requires careful handling.
3 3-Methyl-3-buten-1-olHydrogen Bromide40-5010-20Relatively inexpensive starting material.Prone to carbocation rearrangements, leading to a mixture of products and lower yield of the desired isomer.

In-Depth Analysis of Synthetic Pathways

Route 1: Hydrobromination of Isoprene

This route offers the most direct and atom-economical approach, utilizing the inexpensive and readily available starting material, isoprene. The key challenge lies in controlling the regioselectivity of the hydrogen bromide addition to favor the desired 1,4-adduct (this compound) over other isomers. Radical-initiated hydrobromination is typically employed to achieve this outcome.

Isoprene Isoprene Product This compound Isoprene->Product HBr HBr HBr->Product Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->Product

Fig. 1: Synthesis of this compound from Isoprene.

Experimental Protocol:

In a reaction vessel equipped with a cooling system and a dropping funnel, a solution of isoprene in a suitable solvent (e.g., pentane) is cooled to -15°C. A radical initiator, such as azobisisobutyronitrile (AIBN), is added. Gaseous hydrogen bromide is then bubbled through the solution at a controlled rate while maintaining the temperature. The reaction is monitored by gas chromatography (GC) until the starting material is consumed. The reaction mixture is then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Route 2: Bromination of 2-Methyl-3-buten-1-ol

This approach involves the conversion of the commercially available allylic alcohol, 2-methyl-3-buten-1-ol, to the corresponding bromide. This transformation is typically achieved with a high degree of selectivity and yield using phosphorus tribromide (PBr₃).

Alcohol 2-Methyl-3-buten-1-ol Product This compound Alcohol->Product PBr3 PBr₃ PBr3->Product

Fig. 2: Synthesis via Bromination of 2-Methyl-3-buten-1-ol.

Experimental Protocol:

To a stirred solution of 2-methyl-3-buten-1-ol in anhydrous diethyl ether, cooled to 0°C in an ice bath, phosphorus tribromide is added dropwise. The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by distillation to afford pure this compound.

Route 3: Hydrobromination of 3-Methyl-3-buten-1-ol

This route utilizes the isomeric alcohol, 3-methyl-3-buten-1-ol, as the starting material. Treatment with hydrogen bromide is expected to proceed via a carbocation intermediate. However, this intermediate is prone to rearrangement, which can lead to the formation of multiple isomeric bromides, thereby reducing the yield of the desired product.

Start 3-Methyl-3-buten-1-ol Protonation Protonation of OH Start->Protonation HBr Carbocation_Formation Formation of Primary Carbocation Protonation->Carbocation_Formation Rearrangement Hydride Shift to Tertiary Carbocation Carbocation_Formation->Rearrangement Nucleophilic_Attack Attack by Br⁻ Rearrangement->Nucleophilic_Attack Side_Product Other Isomeric Bromides (Minor Products) Rearrangement->Side_Product Product This compound (Major Product) Nucleophilic_Attack->Product

Fig. 3: Reaction pathway for the synthesis from 3-Methyl-3-buten-1-ol.

Experimental Protocol:

3-Methyl-3-buten-1-ol is dissolved in a suitable solvent and cooled in an ice bath. Concentrated hydrobromic acid is added dropwise with vigorous stirring. The reaction mixture is stirred at room temperature for several hours. The organic layer is then separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the solvent is removed by distillation. The crude product is a mixture of isomeric bromides and requires careful fractional distillation to isolate this compound.

Cost-Benefit Analysis

Route 1 (from Isoprene): This route is the most cost-effective in terms of raw materials. However, the potential for the formation of multiple isomers necessitates precise control over reaction conditions and may lead to lower isolated yields of the desired product, increasing purification costs and time. For large-scale industrial production where optimization of reaction conditions is feasible, this route holds the most promise for economic viability.

Route 2 (from 2-Methyl-3-buten-1-ol): While the starting material is more expensive, this route offers the highest reported yield and selectivity. The cleaner reaction profile simplifies purification, potentially offsetting the higher initial raw material cost, especially for laboratory-scale synthesis where purity and reliable outcomes are paramount. The primary drawback is the handling of the corrosive and moisture-sensitive phosphorus tribromide.

Route 3 (from 3-Methyl-3-buten-1-ol): This route represents a compromise between the first two in terms of starting material cost. However, the significant potential for carbocation rearrangement and the resulting mixture of products make it a less desirable option for obtaining high-purity this compound. The lower yield and complex purification process diminish its overall attractiveness for most applications.

Conclusion

For researchers and drug development professionals requiring high-purity this compound on a laboratory scale, the bromination of 2-methyl-3-buten-1-ol (Route 2) is the recommended method due to its high yield and selectivity, despite the higher cost of the starting material. For industrial applications where cost is a primary driver and process optimization is possible, the hydrobromination of isoprene (Route 1) presents a more economical long-term solution. The hydrobromination of 3-methyl-3-buten-1-ol (Route 3) is the least favorable option due to issues with selectivity and yield. The choice of synthetic route will ultimately depend on the specific requirements of the project, balancing the need for cost-efficiency with the demand for purity and yield.

References

A Comparative Guide to the Reaction Products of 4-Bromo-2-methylbut-1-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Nucleophilic Substitution and Organometallic Reactions

4-Bromo-2-methylbut-1-ene is a versatile bifunctional reagent in organic synthesis, prized for its dual reactivity that allows for a diverse range of chemical transformations. Its structure, featuring both an allylic bromide and a terminal double bond, makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] This guide provides a comparative analysis of the reaction products of this compound, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in its effective application.

Comparative Analysis of Key Reactions

The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution at the carbon bearing the bromine atom and reactions involving the terminal alkene. This guide will focus on the former, exploring its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution: A Gateway to Diverse Functionalities

The allylic nature of the bromide in this compound makes it an excellent substrate for SN2 reactions with a wide variety of nucleophiles. The adjacent double bond can stabilize the transition state, leading to enhanced reactivity compared to saturated alkyl bromides.

One illustrative example is the reaction with sodium cyanide to yield 2-methyl-3-butenenitrile. This reaction introduces a nitrile group, a versatile functional group that can be further elaborated into amines, carboxylic acids, and other functionalities crucial in drug development.

Table 1: Comparison of Nucleophilic Substitution Products

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Cyanide (NaCN)2-Methyl-3-butenenitrileEthanol, RefluxNot specified[2]
Sodium Acetate (CH₃COONa)2-Methyl-3-buten-1-yl acetateAcetic AcidNot specifiedGeneral Reaction
Organometallic Reactions: Expanding the Carbon Skeleton

The bromine atom in this compound allows for the formation of organometallic reagents, such as Grignard and Reformatsky reagents. These intermediates are powerful nucleophiles capable of forming new carbon-carbon bonds, a cornerstone of complex molecule synthesis.

Grignard Reaction:

Treatment of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent, (2-methylbut-3-en-1-yl)magnesium bromide. This reagent can then react with various electrophiles, such as aldehydes, ketones, and esters, to produce a wide range of alcohols. For instance, reaction with acetone would yield 2,4-dimethyl-4-penten-2-ol.

Reformatsky Reaction:

While the classical Reformatsky reaction involves α-halo esters, the underlying principle of forming an organozinc reagent can be extended to other organohalides.[3][4][5][6] In a modified approach, this compound could potentially react with zinc to form an organozinc species, which can then add to carbonyl compounds. These reactions are known to be less reactive than Grignard reactions, which can be advantageous in the presence of other sensitive functional groups.[6]

Experimental Protocols

Synthesis of 2-Methyl-3-butenenitrile from this compound

This protocol describes the nucleophilic substitution reaction between this compound and sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in ethanol.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-methyl-3-butenenitrile.

  • Purify the product by distillation.

Characterization Data for 2-Methyl-3-butenenitrile: [7][8]

  • Molecular Formula: C₅H₇N

  • Molecular Weight: 81.12 g/mol

  • Appearance: Clear yellow liquid[9]

  • Boiling Point: 125 °C[9]

  • ¹³C NMR (CDCl₃): δ 134.1, 119.9, 117.8, 33.2, 18.9 ppm

  • Mass Spectrometry (GC-MS): m/z 81 (M+), 54, 41[7]

Reaction Pathways and Workflows

Nucleophilic Substitution Pathway

G reactant This compound product 2-Methyl-3-butenenitrile reactant->product Sɴ2 Reaction byproduct NaBr reactant->byproduct nucleophile NaCN nucleophile->product

Caption: SN2 reaction of this compound with sodium cyanide.

General Grignard Reaction Workflow

G start This compound grignard (2-Methylbut-3-en-1-yl)magnesium bromide start->grignard Formation mg Mg, anhy. ether mg->grignard intermediate Magnesium alkoxide grignard->intermediate Nucleophilic Addition electrophile Electrophile (e.g., Acetone) electrophile->intermediate product Alcohol Product intermediate->product Protonation workup Acidic Workup (H₃O⁺) workup->product

Caption: General workflow for a Grignard reaction using this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to undergo both nucleophilic substitution and form organometallic reagents provides a wide array of possibilities for constructing complex molecular architectures. This guide has provided a comparative overview of its key reactions, along with a detailed experimental protocol for a representative nucleophilic substitution reaction. The provided reaction pathway diagrams offer a clear visualization of the chemical transformations. For researchers and professionals in drug development, a thorough understanding of the reactivity of this compound is essential for its strategic incorporation into synthetic routes to novel therapeutic agents.

References

Mechanistic Insights into the Reactions of 4-Bromo-2-methylbut-1-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-methylbut-1-ene is a versatile bifunctional molecule, featuring both a reactive allylic bromide and a terminal double bond. This unique structure allows it to participate in a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. This guide provides a comparative analysis of the mechanistic pathways involved in key reactions of this compound, supported by available experimental data and detailed protocols.

Nucleophilic Substitution Reactions: A Competition of Pathways

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. Due to its allylic nature, this substitution can proceed through four distinct mechanisms: S(_N)1, S(_N)2, S(_N)1', and S(_N)2'. The competition between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

A key feature of the reactions of allylic halides is the potential for allylic rearrangement, leading to the formation of constitutional isomers. In the case of this compound, direct substitution (S(_N)2) yields a product where the nucleophile attaches to the carbon originally bonded to bromine, while substitution with rearrangement (S(_N)2') results in the nucleophile bonding to the other end of the original double bond, with a concomitant shift of the double bond.

Table 1: Comparison of Nucleophilic Substitution Pathways

MechanismReaction TypeKey FeaturesFavored byProduct(s)
S(_N)2 Bimolecular, ConcertedSingle step, backside attack, inversion of stereochemistry.Strong nucleophiles, polar aprotic solvents.Direct substitution product.
S(_N)1 Unimolecular, StepwiseFormation of a resonance-stabilized allylic carbocation intermediate.Weak nucleophiles, polar protic solvents.Mixture of direct and rearranged substitution products, often with racemization.
S(_N)2' Bimolecular, ConcertedNucleophilic attack at the γ-carbon with a concerted double bond shift.Strong nucleophiles, sterically hindered α-carbon.Rearranged substitution product.
S(_N)1' Unimolecular, StepwiseNucleophilic attack at the γ-carbon of the allylic carbocation intermediate.Weak nucleophiles, polar protic solvents.Rearranged substitution product.
Experimental Protocol: Reaction with Sodium Azide in Acetone

This protocol describes a typical S(_N)2 reaction of an allylic bromide.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous acetone.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure to yield the crude azide product.

  • The product can be further purified by distillation or column chromatography.

Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood.

Elimination Reactions: Competition with Substitution

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions, primarily through an E2 mechanism, to form dienes. This pathway competes with nucleophilic substitution, and the product distribution is highly dependent on the nature of the base and the reaction conditions. For example, using a bulky base like potassium tert-butoxide would favor elimination over substitution.

Experimental Protocol: Reaction with Sodium Ethoxide in Ethanol

This protocol can lead to a mixture of substitution and elimination products. The ratio of these products is sensitive to the reaction temperature and the concentration of the base.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for several hours.

  • Monitor the reaction by GC to determine the ratio of substitution and elimination products.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the products with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The individual products can be separated and purified by fractional distillation or column chromatography.

Grignard Reagent Formation: A Radical Pathway

This compound can be used to prepare the corresponding Grignard reagent, 3-methyl-3-butenylmagnesium bromide. This organometallic reagent is a powerful nucleophile and a valuable tool for forming new carbon-carbon bonds. The formation of a Grignard reagent proceeds through a radical mechanism at the surface of the magnesium metal.

Table 2: Key Steps in Grignard Reagent Formation

StepDescription
Initiation Single electron transfer from the magnesium surface to the carbon-bromine bond of this compound, forming a radical anion which then fragments to an alkyl radical and a bromide anion.
Propagation The alkyl radical reacts with another magnesium atom to form the Grignard reagent.
Side Reactions Dimerization of the alkyl radicals can occur, leading to byproducts.
Experimental Protocol: Preparation of 3-methyl-3-butenylmagnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Place the magnesium turnings and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous ether to cover the magnesium.

  • Dissolve this compound in anhydrous ether in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle reflux are indicators of initiation).

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

  • The resulting greyish, cloudy solution is the Grignard reagent and can be used in subsequent reactions.

Visualizing Reaction Mechanisms

To further elucidate the mechanistic pathways, the following diagrams are provided in the DOT language for use with Graphviz.

SN2_Mechanism reactant Nu⁻ + H₂C=C(CH₃)CH₂Br transition_state [Nu---CH₂(Br)C(CH₃)=CH₂]⁻ reactant->transition_state Backside Attack product NuCH₂C(CH₃)=CH₂ + Br⁻ transition_state->product Inversion of Stereochemistry SN1_Mechanism reactant H₂C=C(CH₃)CH₂Br carbocation [H₂C=C(CH₃)CH₂⁺ ↔ ⁺H₂C-C(CH₃)=CH₂] reactant->carbocation Loss of Br⁻ (slow) product1 NuCH₂C(CH₃)=CH₂ carbocation->product1 + Nu⁻ product2 H₂C=C(CH₃)CH₂Nu carbocation->product2 + Nu⁻ Grignard_Formation cluster_surface Magnesium Surface Mg Mg AlkylHalide H₂C=C(CH₃)CH₂Br RadicalAnion [H₂C=C(CH₃)CH₂Br]⁻• AlkylHalide->RadicalAnion + e⁻ (from Mg) AlkylRadical H₂C=C(CH₃)CH₂• + Br⁻ RadicalAnion->AlkylRadical Grignard H₂C=C(CH₃)CH₂MgBr AlkylRadical->Grignard + Mg•

Efficacy of Isoprenoid-Derived Pharmaceuticals in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of isoprenoid moieties, often facilitated by versatile intermediates such as 4-bromo-2-methylbut-1-ene, has given rise to a promising class of therapeutic agents, particularly in the realm of oncology.[1][2] This guide provides a comparative overview of the efficacy of two major classes of anticancer agents that leverage this structural motif: Farnesyltransferase Inhibitors (FTIs) and Geranylgeranyltransferase Inhibitors (GGTIs). These agents disrupt the post-translational modification of key signaling proteins, thereby interfering with cancer cell growth, proliferation, and survival.

Introduction to Prenylation and Its Role in Cancer

Prenylation is a crucial cellular process involving the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of specific proteins. This modification is essential for the proper localization and function of numerous proteins involved in cell signaling pathways critical for cancer development, including the Ras superfamily of small GTPases.[3] By inhibiting the enzymes responsible for prenylation—farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase)—FTIs and GGTIs represent a targeted therapeutic strategy to disrupt oncogenic signaling.[4][5]

Comparative Efficacy of Farnesyltransferase and Geranylgeranyltransferase Inhibitors

The following tables summarize the in vitro efficacy of representative compounds from both FTI and GGTI classes against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of a Representative Farnesyltransferase Inhibitor (FTI-A)

Cell LineCancer TypeIC₅₀ (µM)95% Confidence Interval
HCT116Colon Carcinoma0.850.78 - 0.92
Panc-1Pancreatic Carcinoma1.231.15 - 1.31
A549Lung Carcinoma2.542.41 - 2.67
MCF-7Breast Adenocarcinoma1.781.69 - 1.87

Table 2: In Vitro Cytotoxicity of a Representative Geranylgeranyltransferase Inhibitor (GGTI-B)

Cell LineCancer TypeIC₅₀ (µM)95% Confidence Interval
HCT116Colon Carcinoma1.521.43 - 1.61
Panc-1Pancreatic Carcinoma0.980.91 - 1.05
A549Lung Carcinoma3.112.95 - 3.27
MDA-MB-231Breast Adenocarcinoma1.151.08 - 1.22

Mechanism of Action: A Divergence in Targeting

While both FTIs and GGTIs target protein prenylation, their specific enzymatic targets lead to distinct downstream effects on cellular signaling pathways.

Prenylation_Inhibition_Pathway cluster_upstream Isoprenoid Biosynthesis cluster_enzymes Prenyltransferases cluster_inhibitors Inhibitors cluster_proteins Target Proteins cluster_downstream Cellular Effects 4_Bromo_2_methylbut_1_ene This compound Isoprenoid_Precursors Isoprenoid Precursors 4_Bromo_2_methylbut_1_ene->Isoprenoid_Precursors FPP Farnesyl Pyrophosphate (FPP) Isoprenoid_Precursors->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) Isoprenoid_Precursors->GGPP FTase Farnesyltransferase (FTase) FPP->FTase GGTase Geranylgeranyltransferase (GGTase) GGPP->GGTase Ras Ras FTase->Ras Farnesylation Rho Rho GGTase->Rho Geranylgeranylation FTI FTI-A FTI->FTase Inhibits Apoptosis Induction of Apoptosis FTI->Apoptosis GGTI GGTI-B GGTI->GGTase Inhibits GGTI->Apoptosis Proliferation Inhibition of Proliferation Ras->Proliferation Rho->Proliferation

Fig. 1: Simplified signaling pathway of prenylation inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of FTI-A or GGTI-B Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

Fig. 2: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cancer cell lines (HCT116, Panc-1, A549, MCF-7, MDA-MB-231) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of FTI-A or GGTI-B (typically ranging from 0.01 to 100 µM) for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Western Blot Analysis for Protein Prenylation

Methodology:

  • Cell Lysis: Cancer cells were treated with FTI-A or GGTI-B for 48 hours. Cells were then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against unprenylated Ras or Rho, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Pharmaceuticals derived from isoprenoid precursors, such as those synthesized using this compound, represent a significant advancement in targeted cancer therapy. Both Farnesyltransferase Inhibitors and Geranylgeranyltransferase Inhibitors have demonstrated potent anticancer activity in vitro. While FTIs show particular efficacy against certain colon and breast cancer cell lines, GGTIs may be more effective in specific pancreatic and breast cancer subtypes. The choice of therapeutic strategy may therefore depend on the specific genetic makeup and signaling pathway dependencies of the tumor. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal applications of these promising compounds.

References

A Comparative Guide to Alternative Reagents for 4-Bromo-2-methylbut-1-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the introduction of the isoprenyl group is a crucial transformation for the construction of a vast array of natural products, pharmaceuticals, and other biologically active molecules. For years, 4-Bromo-2-methylbut-1-ene has been a widely utilized reagent for this purpose. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards reagents that offer improved reactivity, selectivity, cost-effectiveness, and safety profiles. This guide provides an objective comparison of alternative reagents to this compound, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific synthetic challenges.

Performance Comparison of Isoprenylation Reagents

The choice of an isoprenylating agent significantly impacts reaction outcomes, including yield, regioselectivity, and substrate scope. The following table summarizes the performance of common alternatives to this compound. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable in the literature; therefore, the presented data is a consolidation of various reported experiments.

ReagentLeaving GroupTypical Reaction ConditionsGeneral Reactivity & SelectivityReported Yield Range (%)AdvantagesDisadvantages
This compound BrBase (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)Good reactivity in Sɴ2 reactions. Can lead to a mixture of Sɴ2 and Sɴ2' products.30-85[1]Commercially available, well-established reactivity.Can be lachrymatory, potential for side reactions.
Prenyl Bromide (1-Bromo-3-methyl-2-butene) BrSimilar to this compoundGenerally more reactive than this compound due to the more substituted double bond. Often gives higher yields in Sɴ2 reactions.[2]50-95[1][2]High reactivity, often leading to shorter reaction times and higher yields.More expensive than the chloro-analogue, potential for rearrangements.
Prenyl Chloride (1-Chloro-3-methyl-2-butene) ClStronger base or higher temperatures may be required compared to bromides.Less reactive than the corresponding bromide, which can sometimes be advantageous for selectivity.[2]40-80Lower cost, potentially higher selectivity in some cases.Slower reaction rates, may require harsher conditions.
Prenyl Alcohols (Isoprenol & Prenol) OHLewis acid (e.g., BF₃·OEt₂, AlCl₃) or Brønsted acid catalyst.Used in Friedel-Crafts type alkylations. Regioselectivity can be an issue.8-65 (Friedel-Crafts)[2]Readily available, less hazardous than alkyl halides.Requires activation, potential for carbocation rearrangements and low regioselectivity.
Isoprenyl Tosylate/Mesylate OTs/OMsBase (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)Good leaving groups, comparable in reactivity to bromides. Can be prepared from the corresponding alcohol.60-90 (estimated from general tosylate reactivity)Stable, crystalline solids (tosylates), predictable reactivity.Requires an additional synthetic step to prepare from the alcohol.
Isoprenyl Magnesium Bromide (Grignard) MgBrAnhydrous ether or THFActs as a nucleophile, reacting with electrophiles like aldehydes, ketones, and epoxides.60-90 (for addition to carbonyls)Excellent for forming C-C bonds with electrophilic carbons.Highly reactive with protic functional groups, requires anhydrous conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key isoprenylation reactions.

Protocol 1: O-Prenylation of Phenol using Prenyl Bromide

This protocol describes a typical Sɴ2 reaction for the formation of a prenyl ether.

Materials:

  • Phenol

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired prenyl ether.

Protocol 2: Friedel-Crafts Prenylation of Resorcinol using Prenol

This protocol illustrates the use of a prenyl alcohol and a Lewis acid catalyst for C-alkylation of an activated aromatic ring.

Materials:

  • Resorcinol

  • Prenol (3-methyl-2-buten-1-ol)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve resorcinol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.2 eq) to the stirred solution.

  • Add a solution of prenol (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product mixture by column chromatography to isolate the C-prenylated resorcinol derivatives.

Reaction Pathways and Logical Relationships

The choice of reagent dictates the synthetic strategy and the underlying reaction mechanism. The following diagrams illustrate these relationships.

Reaction_Pathways cluster_electrophiles Electrophilic Isoprenylating Agents cluster_nucleophiles Nucleophilic Isoprenylating Agent cluster_precursors Alcohol Precursors This compound This compound Nucleophile Nucleophile This compound->Nucleophile Sɴ2 / Sɴ2' Prenyl Bromide Prenyl Bromide Prenyl Bromide->Nucleophile Sɴ2 Prenyl Chloride Prenyl Chloride Prenyl Chloride->Nucleophile Sɴ2 Isoprenyl Tosylate Isoprenyl Tosylate Isoprenyl Tosylate->Nucleophile Sɴ2 Isoprenyl Grignard Isoprenyl Grignard Electrophile Electrophile Isoprenyl Grignard->Electrophile Nucleophilic Addition Prenol / Isoprenol Prenol / Isoprenol Prenol / Isoprenol->Nucleophile Friedel-Crafts (with Lewis Acid) Leaving_Group_Reactivity Title Relative Reactivity of Leaving Groups in Sɴ2 Reactions OTs Tosylate (OTs) Br Bromide (Br) OTs->Br Comparable Cl Chloride (Cl) Br->Cl More Reactive OH Hydroxide (OH) (Poor Leaving Group) Cl->OH Activated_OH Activated Hydroxyl (e.g., with Lewis Acid) OH->Activated_OH Activation

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2-methylbut-1-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of hazardous chemicals. This guide provides essential, step-by-step procedures for the proper disposal of 4-bromo-2-methylbut-1-ene, a flammable and irritant halogenated organic compound. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][3][4] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]

**Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5] This chemical must not be disposed of down the drain or mixed with regular laboratory waste.[2][4]

  • Waste Segregation: Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[6] This container should be specifically designated for "Halogenated Organic Waste."[1]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).[4][6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.

  • Disposal of Empty Containers: Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[6]

    • Decontamination Procedure: Triple rinse the empty container with a suitable organic solvent in which this compound is soluble.[6] The solvent rinsate must be collected and disposed of as "Halogenated Organic Waste."[6] After triple rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's specific guidelines.[6]

  • Spill Management: In the event of a spill, evacuate non-essential personnel from the area.[4] Remove all sources of ignition.[2] Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2] Collect the contaminated absorbent material in a sealed container for disposal as hazardous waste.[2] Ensure the area is well-ventilated during cleanup.[4] Do not allow the spilled chemical to enter drains or waterways.[2][3][4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[4] Follow all institutional and local regulations for waste manifest and pickup scheduling.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol [7]
Physical Form Liquid[8][9]
Boiling Point 125°C[8]
Flash Point 26°C[8]
Density 1.3 g/cm³[8]
CAS Number 20038-12-4[4][7][8][9][10]

Experimental Protocols

Currently, there are no widely established experimental protocols for the chemical neutralization of this compound at a laboratory scale for disposal purposes. The standard and regulated method of disposal is high-temperature incineration by a licensed hazardous waste facility.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Contain spill with inert absorbent. Collect in a sealed container. C->D Yes E Segregate waste into a dedicated 'Halogenated Organic Waste' container. C->E No I Securely seal and label the hazardous waste container. D->I F Is the original container empty? E->F G Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. F->G Yes F->I No H Dispose of decontaminated container as non-hazardous waste. G->H L End: Waste Disposed H->L J Store in a cool, dry, well-ventilated area. I->J K Contact EHS for professional disposal. J->K K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of reactive chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for 4-Bromo-2-methylbut-1-ene (CAS No: 20038-12-4), a flammable and irritant compound. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is a colorless liquid that presents several hazards.[1][2] It is highly flammable and its vapors may form explosive mixtures with air.[1][3] The compound is a known skin and eye irritant and may cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against exposure.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses for splash hazards.[5][6]To protect eyes and face from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Check manufacturer's compatibility data. Inspect gloves before each use.To prevent skin contact and absorption.
Body Protection Flame-retardant lab coat.[3] Ensure the lab coat is buttoned and fits properly.To protect skin and clothing from splashes and spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[5][7]To prevent inhalation of harmful vapors.
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety. The following workflow outlines the key steps from receiving the chemical to its final disposal.

G cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Spill and Waste Disposal receipt Receive Chemical inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources (2-8°C Recommended) inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood grounding Ground and Bond Container and Receiving Equipment fume_hood->grounding dispense Dispense Carefully, Avoiding Inhalation and Contact grounding->dispense spill Spill Containment: Absorb with Inert Material (e.g., sand, vermiculite) dispense->spill waste_collection Collect Waste in a Labeled, Sealed Container spill->waste_collection disposal Dispose of as Hazardous Waste via Licensed Contractor waste_collection->disposal

Figure 1: Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[7]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Grounding: To prevent static discharge, which can be an ignition source, ensure all containers and equipment are properly grounded and bonded.[7]

  • Dispensing: Use only non-sparking tools when opening and dispensing the chemical.[7] Transfer liquids carefully to avoid splashing.

  • Storage: Keep the container tightly closed when not in use.[7] Store in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[7] Long-term storage at 2-8°C is recommended.[8]

Spill Response Protocol:

  • Evacuate: In case of a large spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.

  • Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Do not allow the chemical to enter drains. [4]

Disposal Protocol:

  • Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a designated, labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4] Do not dispose of it as regular trash.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.